Heptanal-d14
Description
Structure
3D Structure
Properties
CAS No. |
1246819-97-5 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
128.27 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,7-tetradecadeuterioheptan-1-one |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D |
InChI Key |
FXHGMKSSBGDXIY-OBYKGMMLSA-N |
SMILES |
CCCCCCC=O |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCC=O |
Synonyms |
1-Heptaldehyde-d14; Enanthal-d14; Enanthaldehyde-d14; Enanthic Aldehyde-d14; Enanthole-d14; Heptaldehyde-d14; Heptanaldehyde-d14; Heptyl Aldehyde-d14; NSC 2190-d14; Oenanthal-d14; Oenanthaldehyde-d14; Oenanthic Aldehyde-d14; Oenanthol-d14; n-Heptalde |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Heptanal-d14 vs. Native Heptanal Isotopic Enrichment
The following technical guide details the comparative analysis of Heptanal-d14 (perdeuterated) versus native Heptanal, focusing on isotopic dilution mass spectrometry (IDMS) applications in lipidomics.
Executive Summary
Heptanal (
This compound (
Part 1: The Physics of Enrichment & Isotope Effects
Perdeuteration and Mass Shift
Native heptanal has a monoisotopic mass of approximately 114.10 Da . This compound, where all 14 hydrogen atoms are replaced by deuterium (
-
Native Formula:
-
d14 Formula:
This +14 Da shift is critical because it moves the internal standard well beyond the natural isotopic envelope of the native analyte (M+1, M+2 due to
The Inverse Isotope Effect (Chromatography)
Contrary to intuitive assumptions that heavier molecules elute later, deuterated compounds often elute earlier than their protio analogs in Gas Chromatography (GC), particularly on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane).
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[1] This results in lower polarizability and weaker van der Waals interactions with the stationary phase.[1]
-
Operational Impact: In high-resolution GC, this compound may elute 2–5 seconds before native heptanal. Integration windows must be wide enough to capture both, or set individually.
Part 2: Analytical Validation (GC-MS/MS)
To stabilize heptanal for analysis, derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is the industry standard. This section compares the spectral behavior of the derivatives.
PFBHA Derivatization Reaction
The reaction converts the volatile aldehyde into a stable oxime, increasing molecular weight and improving electron capture capability for NCI-MS (Negative Chemical Ionization).[2]
Mass Spectral Comparison (EI Source)
The table below details the diagnostic ions for the PFBHA derivatives. Note that while the molecular ions differ, they share a common fragment (m/z 181) derived from the pentafluorobenzyl group.
| Feature | Native Heptanal-PFBHA | This compound-PFBHA | Rationale |
| Molecular Weight | 309 Da | 323 Da | +14 Da shift from d14 chain. |
| Quantification Ion | m/z 309 ( | m/z 323 ( | Used for ratio calculation. |
| Common Fragment | m/z 181 ( | m/z 181 ( | The PFByl group contains no D. |
| McLafferty Ion | m/z 270 | m/z 284 | Loss of alkene (propene equiv). |
Critical QC Check: If you observe significant signal at m/z 309 in your pure this compound standard, the enrichment level is insufficient (<98%), or H/D exchange has occurred.
Part 3: Experimental Protocol
Workflow Visualization
The following diagram illustrates the validated workflow for quantifying heptanal using the d14 internal standard.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Heptanal quantification.
Detailed Methodology
Reagents:
-
This compound (Isotopic Enrichment >98 atom % D).
-
PFBHA Hydrochloride (20 mg/mL in water).
-
Hexane (HPLC Grade).
Step-by-Step Procedure:
-
Spiking (The Critical Step): Add exactly 10 µL of this compound internal standard (10 µM) to 200 µL of sample before any other processing. This ensures the IS experiences the same extraction losses as the analyte.
-
Derivatization: Add 50 µL of PFBHA solution. Vortex and incubate at 60°C for 45 minutes .
-
Why? This locks the volatile heptanal into the non-volatile oxime form.
-
-
Acidification: Add 2 drops of 6M HCl to catalyze the reaction and ensure oxime stability.
-
Extraction: Add 1 mL Hexane. Vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes.
-
Analysis: Transfer the top hexane layer to a GC vial. Inject 1 µL splitless.
Part 4: Quality Control & Calculations
Calculating Isotopic Enrichment
When sourcing this compound, "Enrichment" refers to the probability of Deuterium at a specific site, while "Isotopologue Abundance" is the percentage of the fully deuterated molecule.[3]
To verify the enrichment of a new batch:
-
Run a high-concentration scan (full scan mode) of the pure d14 standard.
-
Check for the presence of m/z 322 (d13) and m/z 321 (d12) .
-
Formula:
Acceptance Criteria: The M-1 (d13) peak should be <5% of the M (d14) peak.
Response Factor Correction
Although d14 and native heptanal are chemically similar, the deuterium isotope effect can slightly alter ionization efficiency. You must calculate a Response Factor (RF):
Run a calibration curve mixing equal amounts of Native and d14. If
Part 5: Biological Context (Lipid Peroxidation)
Heptanal is not a random analyte; it is a mechanistic marker. The diagram below details its origin, highlighting why d14 is necessary to distinguish endogenous production from background noise.
Figure 2: Pathway showing Heptanal generation via Linoleic Acid oxidation and the role of d14 in differentiation.
References
-
BenchChem. (2025).[1][2][4][5] Application Notes and Protocols for the Derivatization of 2-Hydroxypentanal for Analytical Purposes. Retrieved from
-
National Institutes of Health (NIH). (2021). Quantification of Volatile Aldehydes Deriving from In Vitro Lipid Peroxidation in the Breath of Ventilated Patients. Retrieved from
-
Restek Corporation. (2017). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. Retrieved from
-
ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from
-
WuXi AppTec. (2025).[6] Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from
Sources
Deuterated Heptaldehyde Standards: The Gold Standard for Accurate Volatile Biomarker Quantification
An In-Depth Technical Guide for Metabolomics Research
Abstract
In the dynamic field of metabolomics, the precise quantification of volatile organic compounds (VOCs) presents a significant analytical challenge. These molecules, often present at trace levels and prone to variability during sample handling, demand a robust analytical strategy to ensure data integrity. This technical guide provides an in-depth exploration of the use of deuterated heptaldehyde as an internal standard for the quantitative analysis of endogenous heptaldehyde and other volatile aldehydes in biological matrices. We will delve into the fundamental principles of stable isotope dilution analysis (SIDA), the unique advantages of deuterated standards, and provide field-proven, step-by-step protocols for sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to implement a self-validating, highly accurate, and reproducible methodology for aldehyde quantification in their metabolomics research.
The Imperative for Internal Standards in Metabolomics
Metabolomic analyses are susceptible to variations introduced at multiple stages, from sample collection and preparation to instrumental analysis.[1] Factors such as extraction efficiency, matrix effects (e.g., ion suppression), and instrument drift can significantly impact the accuracy and reproducibility of results.[2][3] An internal standard (IS) is a compound added to a sample in a known concentration before processing to correct for these variations.[4] An ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible, ensuring it experiences similar losses and matrix effects.[5]
Stable isotope-labeled compounds, where one or more atoms are replaced by a heavier, non-radioactive isotope (e.g., deuterium, ²H), represent the pinnacle of internal standards.[4][5] Because they are nearly chemically identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[3][6] This near-identical behavior allows for highly accurate quantification through a technique known as Stable Isotope Dilution Analysis (SIDA), which is recognized as a gold-standard quantitative method by regulatory bodies.[2][5]
Heptaldehyde: A Volatile Biomarker of Oxidative Stress
Aldehydes are a critical class of metabolites. In biological systems, they are generated through various metabolic processes, including the breakdown of amino acids and the peroxidation of lipids.[7][8] Heptaldehyde, a seven-carbon aliphatic aldehyde, is a known byproduct of lipid peroxidation and is increasingly recognized as a biomarker for oxidative stress, a condition implicated in numerous pathologies including kidney disease, liver disease, and neurodegenerative disorders.[8][9][10][11]
However, the quantitative analysis of heptaldehyde and other low-molecular-weight aldehydes is challenging due to their inherent volatility, polarity, and chemical instability.[12][13] These properties can lead to significant analyte loss during sample preparation and poor chromatographic performance.[12] To overcome these hurdles, a robust analytical workflow incorporating a deuterated internal standard and chemical derivatization is essential.[12][14]
The Deuterated Heptaldehyde Advantage
Using a deuterated version of heptaldehyde (e.g., heptanal-d14) as an internal standard provides several key advantages:
-
Correction for Analyte Loss: It accurately accounts for the loss of the volatile heptaldehyde during all sample preparation steps, including extraction, concentration, and transfer.[4]
-
Mitigation of Matrix Effects: It co-elutes with the endogenous heptaldehyde, experiencing the same degree of ion suppression or enhancement during mass spectrometric analysis, ensuring reliable correction.[3][15]
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly enhanced, often yielding coefficients of variation (CVs) well below 15%.[15]
-
Unambiguous Identification: The known mass shift between the analyte and the standard aids in confident peak identification.
The fundamental principle is that the ratio of the endogenous analyte to the deuterated internal standard remains constant throughout the analytical process, regardless of sample loss or matrix interference. This ratio is then used to determine the exact concentration of the analyte in the original sample.[4]
Caption: Core principle of using deuterated heptaldehyde as an internal standard.
Experimental Workflow: A Self-Validating System
A robust method for quantifying heptaldehyde must be a self-validating system. The inclusion of the deuterated standard at the very first step of sample preparation ensures that the entire workflow is controlled and sources of error are minimized.
Caption: General workflow for heptaldehyde quantification using a deuterated standard.
Detailed Experimental Protocol: Quantification in Human Plasma
This protocol describes the quantification of heptaldehyde in human plasma using this compound as an internal standard, with derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Derivatization is a common and critical step for analyzing volatile aldehydes by GC-MS, as it improves stability, reduces volatility, and enhances ionization efficiency.[12][14]
Materials:
-
Human plasma (collected with EDTA)
-
This compound (Internal Standard Stock Solution, e.g., 1 µg/mL in methanol)
-
Heptaldehyde (Analyte for calibration curve, e.g., 1 mg/mL in methanol)
-
PFBHA hydrochloride (Derivatization reagent, 10 mg/mL in HPLC-grade water)
-
Acetonitrile (ACN), ice-cold
-
Hexane (HPLC-grade)
-
Sodium Sulfate (Anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample by adding 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to achieve a final concentration of 10 ng/mL. Vortex briefly. This is the most critical step for ensuring accurate quantification.[16]
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 60 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a clean 4 mL glass vial.
-
Add 200 µL of the PFBHA solution.
-
Seal the vial and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative.
-
-
Liquid-Liquid Extraction:
-
After incubation, cool the vial to room temperature.
-
Add 1 mL of hexane to the vial.
-
Vortex for 2 minutes to extract the derivatives into the organic layer.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Sample Cleanup and Concentration:
-
Carefully transfer the upper hexane layer to a clean GC vial insert, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the sample under a gentle stream of nitrogen. Avoid complete dryness to prevent loss of the volatile derivatives.[13] Reconstitute in 50 µL of hexane.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking blank plasma (or PBS) with known concentrations of unlabeled heptaldehyde (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spike each calibrator with the same amount of this compound internal standard as the unknown samples.
-
Process the calibration standards using the exact same procedure (Steps 2-5) as the unknown samples.
-
GC-MS Instrumentation and Data Analysis
Analysis is typically performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[17]
Table 1: Typical GC-MS/MS Parameters for Heptaldehyde-PFBHA Oxime Analysis
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatives. |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or similar | A non-polar column provides good separation for these derivatives. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min | Gradient ensures separation from other matrix components and elution of the derivatives. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions.[18] |
| MRM Transitions | ||
| Heptaldehyde-PFBHA | Q1: 181.0 -> Q3: 161.0 | The m/z 181 fragment is characteristic of PFBHA derivatives. |
| Heptaldehyde-d14-PFBHA | Q1: 195.0 -> Q3: 161.0 | The precursor mass is shifted by 14 Da due to deuterium labeling. |
Data Processing:
-
Integrate the peak areas for the endogenous heptaldehyde and the deuterated heptaldehyde-d14 internal standard for each sample and calibrator.
-
Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Area of Analyte) / (Area of Internal Standard).
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of heptaldehyde in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.
Method Validation and Performance
For use in clinical or regulated research, the analytical method must be thoroughly validated. The use of a deuterated internal standard is crucial for meeting stringent validation guidelines.[5][19]
Table 2: Representative Method Performance Characteristics
| Parameter | Typical Acceptance Criteria | Why It's Important |
| Linearity (r²) | > 0.99 | Demonstrates a direct proportional response across a range of concentrations. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | Defines the lowest concentration that can be reliably quantified. |
| Precision (%CV) | < 15% (Intra- and Inter-day) | Measures the closeness of repeated measurements, indicating reproducibility. |
| Accuracy (%RE) | ± 15% (within 85-115%) | Measures the closeness of the measured value to the true value. |
| Matrix Effect | IS-Normalized Factor: 0.85 - 1.15 | Assesses the impact of co-eluting matrix components on ionization.[15] |
| Recovery | Consistent and reproducible | The IS corrects for recovery, but consistency is key for a robust method.[3] |
Conclusion
The accurate quantification of volatile biomarkers like heptaldehyde is essential for advancing our understanding of metabolic dysregulation in disease. The inherent challenges of analyzing these compounds can be effectively overcome through a meticulously designed analytical workflow centered on the principles of stable isotope dilution. Deuterated heptaldehyde serves as the ideal internal standard, providing a self-validating mechanism to correct for analyte loss, matrix effects, and instrumental variability. By implementing the protocols and principles outlined in this guide, researchers can achieve the highest level of data integrity, generating robust, reproducible, and defensible results that are critical for drug development and clinical metabolomics research.
References
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem.
-
Arnhard, K., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. Retrieved from [Link]
-
Ask, M., et al. (2013). Metabolic pathways for in situ detoxification of aldehydes and redox cofactors generation. ResearchGate. Retrieved from [Link]
-
Bartz, C. R., et al. (2016). Production of isotopically-labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. PMC. Retrieved from [Link]
-
Basu, S. (2010). Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure. PMC. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Dunn, W. B., et al. (2005). Microbial Metabolomics with Gas Chromatography/ Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Galhena, D., & Amunugama, P. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. Retrieved from [Link]
-
Galhena, D., & Amunugama, P. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Retrieved from [Link]
-
Internal Standards in metabolomics. (n.d.). IsoLife. Retrieved from [Link]
-
IROA Technologies. (n.d.). Internal Standards for Metabolomics. Retrieved from [Link]
-
Kleigrewe, K., et al. (2012). Stable Isotope Dilution Assay. Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS). Retrieved from [Link]
-
Koal, T., et al. (2012). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Kuehnbaum, N. L., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
Shmarakov, I. O., et al. (2017). Aldehyde quantification by ultra-performance liquid chromatography tandem mass spectrometry. Bio-protocol. Retrieved from [Link]
-
Stable isotopes in metabolomic studies. (n.d.). MASONACO. Retrieved from [Link]
-
Stable Isotope Dilution Assay. (n.d.). Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS). Retrieved from [Link]
-
Tufvesson, E., et al. (2021). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. ACS Omega. Retrieved from [Link]
-
Vangaveti, V., et al. (2015). Oxidative stress and human spermatozoa: Diagnostic and functional significance of aldehydes generated as a result of lipid peroxidation. ResearchGate. Retrieved from [Link]
-
CeMM. (2016). Biomarker for oxidative stress plays a major role in hepatic inflammation. CeMM. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.14: Chemistry Matters - A Prologue to Metabolism. Retrieved from [Link]
-
DeBose-Boyd, R. A. (2011). Biomarkers of exposure to endogenous oxidative and aldehyde stress. PubMed. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from [Link]
-
Lorkowska, P., et al. (2021). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. PMC. Retrieved from [Link]
-
Morsch, L., et al. (2024). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. ACS Omega. Retrieved from [Link]
-
Ndisang, J. F. (2021). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. PMC. Retrieved from [Link]
-
Patel, P., et al. (2022). Recent Advances in Organocatalytic Methods for the Synthesis of Deuterated Aldehydes. Bentham Science. Retrieved from [Link]
-
Person, F., et al. (2020). Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. MDPI. Retrieved from [Link]
-
Rieger, H., et al. (2015). Enzymatic reactions towards aldehydes: An overview. PMC. Retrieved from [Link]
-
Spectroscopy Online. (2023). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Retrieved from [Link]
-
Tufvesson, E., et al. (2024). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. ACS Omega. Retrieved from [Link]
Sources
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Production of isotopically-labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Biomarker for oxidative stress plays a major role in hepatic inflammation [nachrichten.idw-online.de]
- 10. Biomarkers of exposure to endogenous oxidative and aldehyde stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
Safety data sheet (SDS) and handling of Heptanal-d14
An In-Depth Technical Guide to the Safe Handling and Storage of Heptanal-d14 for Research Applications
Introduction
This compound (CAS No. 1246819-97-5) is the deuterated isotopologue of Heptanal (CAS No. 111-71-7), an alkyl aldehyde.[1][2][3] In the fields of pharmaceutical research and drug development, deuterated compounds are invaluable tools. The incorporation of deuterium can significantly alter the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of drug candidates, often leading to improved metabolic stability and an extended half-life.[] Furthermore, Heptanal has been identified as a potential biomarker for lung cancer, making this compound an ideal internal standard for developing robust and accurate quantitative bioanalytical assays using mass spectrometry.[5][6]
While the isotopic substitution of hydrogen with deuterium has a minimal effect on the macroscopic chemical properties and hazards of the molecule, the inherent reactivity of the aldehyde functional group necessitates a comprehensive understanding of its safe handling. Aldehydes are susceptible to oxidation and polymerization and present specific health and safety challenges.[7]
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure personnel safety, and maintain the integrity of this critical research chemical. The safety information presented is primarily based on the extensive data available for the parent compound, Heptanal, which serves as a reliable and appropriate proxy for its deuterated analogue.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous chemical. The primary risks are associated with its flammability and its corrosive/irritant effects on the skin, eyes, and respiratory system.[8][9] A thorough risk assessment must be conducted before any handling of this material.
GHS Hazard Classification (based on Heptanal data)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[8][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][9][11] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or irritation.[8][9][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8][12] |
| Acute Toxicity, Oral | Category 5 | H303: May be harmful if swallowed.[8][10] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[13] |
Core Causality Behind Hazards:
-
Flammability: Heptanal has a low flash point (around 35-40°C), meaning it can form an ignitable mixture with air at temperatures commonly found in a laboratory setting.[8][14] Its vapors are denser than air and can travel along surfaces to a distant ignition source.[11]
-
Tissue Irritation: The aldehyde functional group is highly reactive and can react with proteins and other biomolecules in the skin, eyes, and respiratory tract, leading to irritation and potential tissue damage. The risk of serious eye damage is particularly high.[8]
-
Reactivity and Instability: Like many aldehydes, Heptanal can undergo autoxidation upon exposure to air, forming peroxides and the corresponding carboxylic acid (heptanoic acid).[8][14] This process can be accelerated by light and heat. It is also incompatible with strong bases, which can catalyze polymerization or condensation reactions, and strong reducing agents.[8][10]
Physical and Chemical Properties
Understanding the physical properties of this compound is essential for its proper handling and storage.
| Property | This compound | Heptanal (Unlabelled) |
| CAS Number | 1246819-97-5[1][2][9] | 111-71-7[5] |
| Molecular Formula | C₇D₁₄O (or CD₃(CD₂)₅CDO)[1][2] | C₇H₁₄O[5] |
| Molecular Weight | ~128.27 g/mol [1][2][9] | ~114.19 g/mol [5][8] |
| Appearance | Colorless to light yellow liquid[8] | Colorless, oily liquid[5] |
| Odor | N/A (Assumed similar to Heptanal) | Strong, penetrating fruity, citrusy, or rancid odor[5][8] |
| Boiling Point | N/A (Slightly higher than Heptanal) | 152-154 °C[8] |
| Melting Point | N/A (Similar to Heptanal) | -43 °C[8] |
| Flash Point | N/A (Assumed similar to Heptanal) | 35 °C[8] |
| Solubility | N/A (Assumed similar to Heptanal) | Slightly soluble in water; soluble in alcohol.[8] |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is mandatory for handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including opening containers, weighing, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to control flammable vapors and prevent inhalation exposure.[8][15]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[16]
-
Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, containers and receiving equipment must be properly grounded and bonded during transfer operations.[8][12][17]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required. The aldehyde poses a significant risk of causing serious, irreversible eye damage.[8][11]
-
Hand Protection: Wear nitrile rubber gloves.[15] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Consult the glove manufacturer's data for breakthrough times.
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron should be worn.[8][12][15]
Experimental Protocol: A Step-by-Step Workflow
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the chemical purity of this compound and to prevent the creation of additional hazards.
-
Storage Conditions: Store in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[8][12] The storage location should be away from heat, sparks, and open flames.[10] Containers should be kept tightly closed to prevent both evaporation and exposure to air.[8][17]
-
Incompatible Materials: Segregate this compound from strong oxidizing agents, strong bases, and strong reducing agents.[8][10][11]
-
Stability Considerations: Heptanal is known to undergo autoxidation in the presence of air, which can degrade the sample's purity.[8] For long-term storage, particularly after the container has been opened, it is best practice to blanket the material with an inert gas like nitrogen or argon before sealing. If stored for an extended period after opening, consider testing for the presence of peroxides before use, especially if the material will be heated.
Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.
Caption: A decision tree for responding to emergencies involving this compound.
-
In Case of a Spill:
-
In Case of Fire:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[8][12] If irritation occurs, seek medical advice.[8]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][12] If the person feels unwell, call a poison center or physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[8][12]
-
Waste Disposal
All waste containing this compound, including contaminated absorbents, used containers, and reaction byproducts, must be treated as hazardous waste.
-
Collect all waste in a designated, compatible, and clearly labeled container.
-
The container must be kept sealed when not in use.
-
Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[8][10][12] Do not dispose of it in the sanitary sewer system.[13]
Conclusion
This compound is an essential tool for advanced research in drug metabolism and bioanalysis. Its utility is matched by its potential hazards, primarily its flammability and its capacity to cause severe irritation. By understanding the causality behind these risks and rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in scientific principles, is the cornerstone of responsible and successful research.
References
-
National Center for Biotechnology Information. (n.d.). Heptanal. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
OQ Chemicals. (2021). Safety Data Sheet - n-Heptanal. OQ Chemicals. [Link]
-
PerfumersWorld. (n.d.). Safety Data Sheet - Aldehyde C-7 Heptanal. PerfumersWorld. [Link]
-
Wikipedia. (n.d.). Heptanal. Wikipedia. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Heptanal D14. Pharmaffiliates. Retrieved from [Link]
-
Morés, L., Huelsmann, R., Bernardi, G., & Carasek, E. (n.d.). Analytical parameters of merit obtained for hexanal and heptanal by the proposed method. ResearchGate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). heptanal (aldehyde C-7). The Good Scents Company. Retrieved from [Link]
-
British Society of Gastroenterology Endoscopy Committee. (n.d.). Aldehyde Disinfectants and Health in Endoscopy Units. PubMed. Retrieved from [Link]
Sources
- 1. This compound | CAS 1246819-97-5 | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heptanal SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. This compound | C7H14O | CID 71317205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Heptanal - Wikipedia [en.wikipedia.org]
- 15. Aldehyde disinfectants and health in endoscopy units. British Society of Gastroenterology Endoscopy Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. perfumersworld.com [perfumersworld.com]
Heptanal-d14: Isotope Purity Specifications (>98 atom % D)
A Technical Guide for Drug Development & Metabolic Profiling
Executive Summary
Heptanal-d14 (Perdeuterated Heptanal, CAS: 1246819-97-5) is a critical isotopologue used in pharmaceutical research to probe metabolic stability and elucidate reaction mechanisms via the Kinetic Isotope Effect (KIE).[1] With a stringent specification of >98 atom % D, this reagent ensures minimal interference from isotopologues (d0–d13) in quantitative Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) assays.[2] This guide details the physicochemical standards, synthesis logic, analytical validation, and handling protocols required to maintain the integrity of this volatile deuterated aldehyde.
Part 1: Chemical Identity & Isotopic Specifications
The distinction between Chemical Purity (absence of other chemical species) and Isotopic Purity (extent of deuterium enrichment) is paramount. For this compound, "98 atom % D" implies that 98% of all hydrogen positions in the bulk sample are occupied by deuterium.
Table 1: Physicochemical & Isotopic Specifications
| Parameter | Specification | Technical Note |
| Compound Name | This compound | Also: Enanthaldehyde-d14 |
| CAS Number | 1246819-97-5 | Unlabeled CAS: 111-71-7 |
| Chemical Formula | C₇D₁₄O | Fully deuterated alkyl chain + formyl deuteron |
| Molecular Weight | 128.27 g/mol | Mass shift of +14 Da vs. unlabeled (114.[3]18) |
| Isotopic Purity | >98 atom % D | Critical for "clean" MS fragmentation patterns |
| Chemical Purity | >96% (GC-FID) | Main impurity: Heptanoic acid-d13 (oxidation product) |
| Appearance | Colorless Liquid | Yellowing indicates polymerization or oxidation |
| Boiling Point | 153°C (lit.) | Similar to protio-variant; isotopic effect on BP is negligible |
Part 2: Synthesis & Enrichment Strategy
To achieve >98 atom % D, direct Hydrogen-Deuterium Exchange (HDX) is insufficient due to poor exchange rates on the alkyl chain. The industry-standard protocol utilizes a Reduction-Oxidation Cycle starting from a perdeuterated precursor.
Core Synthesis Logic
-
Precursor Selection: Perdeuterated Heptanoic Acid (d13) is the stable starting material.
-
Reduction (d13 → d15): The acid is reduced to Heptanol-d15 using Lithium Aluminum Deuteride (LiAlD₄). This step installs the final deuterium atoms at the C1 position.
-
Controlled Oxidation (d15 → d14): The alcohol is oxidized back to the aldehyde. Over-oxidation to the acid must be prevented using mild oxidants like Dess-Martin Periodinane (DMP).
Figure 1: High-fidelity synthesis workflow ensuring full incorporation of deuterium at the formyl position.
Part 3: Analytical Validation (The Trust Pillar)
Validating >98 atom % D requires a multi-modal approach. A single technique is insufficient to detect both chemical impurities and isotopic dilution.
Protocol 1: Isotopic Enrichment via ¹H-NMR
Since the compound is deuterated, ¹H-NMR is used to detect the absence of signals (residual protons).[4]
-
Internal Standard: Use a known concentration of an external standard (e.g., Maleic Acid) in a coaxial insert or distinct shift region.
-
Target Signal: The formyl proton (CHO) typically appears at ~9.7 ppm. In this compound, this signal should be effectively silent.
-
Calculation:
Protocol 2: Isotopologue Distribution via GC-MS
Mass spectrometry confirms the absence of d0, d1, ... d13 species.
-
Method: Electron Impact (EI) ionization.
-
Observation: The molecular ion (
) should be observed at m/z 128 . -
Acceptance Criteria: The abundance of m/z 127 (d13) and m/z 114 (d0) must be <1% relative to the base peak.
Part 4: Applications in Drug Development[6]
This compound serves as a metabolic probe, particularly for drugs undergoing oxidative metabolism via Aldehyde Oxidase (AO) or Cytochrome P450 (CYP450).
Mechanism: Deuterium Kinetic Isotope Effect (DKIE)
The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This energetic barrier slows down the rate-determining step (RDS) of bond cleavage (typically hydrogen abstraction).
-
Primary KIE (
): If C-H cleavage is the RDS, substituting D can reduce metabolic clearance by 2–5 fold. -
Metabolic Switching: Deuterating the primary metabolic "soft spot" (the aldehyde) can force the enzyme to metabolize a different, more stable position on the molecule.
Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) slows metabolic oxidation, extending the half-life of the aldehyde intermediate.
Part 5: Handling, Stability & Storage[7]
Deuterated aldehydes are expensive and chemically fragile. Improper storage leads to Auto-oxidation (formation of Heptanoic acid-d13) and H-D Exchange .
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical chain oxidation.
-
Temperature: -20°C is optimal. 2-8°C is acceptable for short-term (<1 month).
-
Container: Amber glass vials with Teflon-lined caps to prevent light-induced degradation and solvent leaching.
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent water condensation.
-
Avoid Protic Solvents: Do not dissolve in water or methanol for long-term storage.[5] The alpha-deuterons (adjacent to C=O) are acidic and can exchange with protons in the solvent (
or ) via enolization. -
Preferred Solvent: Anhydrous Acetonitrile (
or ) or Chloroform-d ( ).
-
References
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. (Contextual grounding on KIE).
Sources
Technical Guide: Solubility, Stability, and Handling of Heptanal-d14
Executive Summary
Heptanal-d14 (Perdeuterated Heptanal, CAS: 1246819-97-5) is a critical isotopologue used primarily as an internal standard in quantitative metabolomics and lipid peroxidation studies. Its utility stems from its chemical similarity to endogenous heptanal—a biomarker for oxidative stress and specific cancer pathologies—while providing a distinct mass shift (+14 Da) for mass spectrometry.
While chemically robust due to the Kinetic Isotope Effect (KIE), this compound retains the inherent reactivity of medium-chain aldehydes. This guide provides an authoritative framework for its solubility profile, stability mechanisms, and rigorous handling protocols to ensure experimental reproducibility.
Physicochemical Profile & Isotope Effects[1]
This compound is the fully deuterated analog of heptanal. While its solubility properties mirror the non-deuterated parent, its chemical stability is significantly enhanced due to the strength of the Carbon-Deuterium (C-D) bond.
Table 1: Comparative Physicochemical Properties
| Property | Heptanal (Natural) | This compound (Isotope Label) | Impact on Application |
| Formula | C₇H₁₄O | C₇D₁₄O | Mass Shift (+14) for MS resolution |
| MW ( g/mol ) | 114.19 | ~128.27 | Distinct m/z peak separation |
| Boiling Point | 152.8°C | ~153°C | Co-elution in GC (slight retention shift possible) |
| Density | 0.817 g/mL | ~0.89 g/mL | Gravimetric preparation adjustments required |
| Lipophilicity (LogP) | 2.3 | ~2.3 | Identical extraction efficiency in lipidomics |
| C-H/C-D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Primary KIE: Slower oxidation rates |
Solubility & Solvent Selection Strategy
This compound is a lipophilic aldehyde. It is practically insoluble in water but highly soluble in organic solvents. The choice of solvent dictates the stability of the standard; aldehydes are reactive electrophiles and can form hemiacetals or acetals in nucleophilic solvents.
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Application Recommendation |
| Chloroform (CDCl₃) | High | Moderate: Acidic impurities in CHCl₃ can catalyze polymerization. | NMR Analysis: Use Silver Foil or K₂CO₃ treated solvent to neutralize acidity. |
| Methanol (MeOH) | High | High: Rapidly forms hemiacetals/acetals at room temp. | LC-MS: Use only for immediate injection; do not store stock solutions in MeOH. |
| DMSO | High | Low: Excellent stability if anhydrous. | Bio-assays/Stock Storage: Best for long-term frozen storage (-20°C). |
| Hexane / Heptane | High | Low: Inert non-polar environment. | GC-MS: Ideal solvent. No nucleophilic attack possible. |
| Ethyl Acetate | High | Low: Good general stability.[1] | Extraction: Suitable for liquid-liquid extraction workflows. |
Critical Insight: Never store this compound in alcohols (Methanol/Ethanol) for extended periods. The equilibrium will shift toward the hemiacetal, confounding quantitative analysis.
Stability Mechanisms: The Deuterium Advantage
The primary degradation pathway for heptanal is radical auto-oxidation to heptanoic acid. Deuteration at the formyl position (C1) significantly inhibits this process via the Primary Kinetic Isotope Effect (KIE).
Mechanism of Stabilization
The rate-determining step (RDS) in aldehyde auto-oxidation is the abstraction of the formyl hydrogen atom by a radical initiator.
-
Non-Deuterated: R-C(=O)-H + X• → R-C(=O)• + H-X (Fast)
-
Deuterated: R-C(=O)-D + X• → R-C(=O)• + D-X (Slow)
Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy for this abstraction is higher, extending the shelf-life of the standard.
Visualization: Auto-Oxidation Pathway & KIE Blockade
Figure 1: The radical auto-oxidation pathway of this compound. The red arrow indicates the Rate-Determining Step (RDS) where deuterium substitution significantly slows degradation.
Experimental Protocols
Protocol A: Preparation of Oxygen-Free Stock Solutions
Objective: Create a stable 10 mM stock solution for long-term storage. Reagents: this compound (neat), Anhydrous DMSO or Hexane, Argon gas.
-
Environment Prep: Work in a fume hood. If possible, use a glove box. If not, establish an inert gas blanket.
-
Solvent Purging: Sparge the solvent (DMSO or Hexane) with Argon for 15 minutes to remove dissolved oxygen.
-
Gravimetric Addition:
-
Place a septum-capped amber vial on an analytical balance.
-
Tare the vial.
-
Using a gas-tight syringe, pierce the this compound ampoule and withdraw the required volume.
-
Inject into the vial and record the exact mass (Density ~0.89 g/mL).
-
-
Dilution: Add the calculated volume of sparged solvent through the septum to achieve 10 mM.
-
Sealing: Wrap the cap with Parafilm. Store at -20°C or -80°C.
Protocol B: Stability Monitoring via GC-MS
Objective: Verify the integrity of the standard before critical assays.
-
Sampling: Aliquot 10 µL of stock solution into 990 µL of Hexane.
-
Instrument: GC-MS (e.g., Agilent 7890/5977). Column: DB-5ms or equivalent.
-
Method: Split injection (1:10). Oven ramp 40°C to 250°C.
-
Criteria:
-
Peak A (this compound): Major peak.
-
Peak B (Heptanoic Acid-d13): Check for appearance of broad peak at later retention time.
-
Acceptance: >95% purity by peak area.
-
Handling & Storage Workflow
Proper handling is the single biggest factor in maintaining the isotopic purity and chemical integrity of this compound.
Visualization: The "Inert Loop" Workflow
Figure 2: The "Inert Loop" workflow ensures minimal exposure to oxygen and moisture during the lifecycle of the standard.
Storage Best Practices
-
Container: Amber borosilicate glass with PTFE-lined screw caps.
-
Headspace: Always minimize headspace. If a vial is <50% full, transfer to a smaller insert or purge heavily with Argon before closing.
-
Temperature: -20°C is standard; -80°C is optimal for periods >1 year.
-
Light: Strictly protect from light to prevent photo-oxidation.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71317205, this compound. Retrieved February 21, 2026, from [Link]
-
FooDB. (2020). Heptanal: Chemical Properties and Occurrences. Retrieved February 21, 2026, from [Link]
Sources
Methodological & Application
Application and Protocol for the Quantitative Analysis of Heptanal in Complex Matrices by GC-MS Utilizing Heptanal-d14 as an Internal Standard
Introduction: The Imperative for Precise Heptanal Quantification
Heptanal (C₇H₁₄O), a saturated alkyl aldehyde, is a volatile organic compound (VOC) of significant interest across various scientific disciplines. It is a naturally occurring compound found in a variety of essential oils and is also used in the formulation of perfumes and flavorings.[1] In the realm of biomedical research, heptanal has been identified as a potential biomarker for oxidative stress and has been linked to the early detection of certain cancers, such as lung cancer.[2] Given its relevance, the accurate and precise quantification of heptanal in diverse and often complex matrices, such as biological fluids, environmental samples, and consumer products, is of paramount importance.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the determination of volatile and semi-volatile organic compounds.[3][4] Its coupling of the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry provides the analytical rigor required for trace-level quantification. However, the quantitative accuracy of GC-MS can be compromised by several factors, including variations in sample injection volume, analyte loss during sample preparation, and matrix-induced signal suppression or enhancement.[5]
To mitigate these potential sources of error, the use of a stable isotope-labeled internal standard is a well-established and highly recommended practice.[6] A deuterated internal standard, such as Heptanal-d14 (C₇D₁₄O), is an ideal choice as it is chemically and physically almost identical to the native analyte.[5] This ensures that it behaves similarly during extraction, derivatization (if any), and chromatographic separation. Because it is distinguished from the native heptanal by its mass-to-charge ratio (m/z) in the mass spectrometer, it serves as a reliable reference for correcting analytical variability, thereby significantly enhancing the accuracy and precision of quantification.[6]
This comprehensive application note provides a detailed protocol for the quantitative analysis of heptanal in complex matrices using GC-MS with this compound as an internal standard. The methodologies described herein are grounded in established analytical principles and are designed to be adaptable to various sample types, with a focus on ensuring data of the highest quality and integrity.
Materials and Reagents
For the successful execution of this protocol, the use of high-purity reagents and standards is essential to minimize background interference and ensure analytical accuracy.
-
Heptanal (≥95% purity): Analytical standard for calibration and quality control.
-
This compound (≥98 atom % D): Deuterated internal standard.[2]
-
Methanol (GC-MS or pesticide residue grade): Solvent for the preparation of stock and working standard solutions.
-
Dichloromethane (GC-MS or pesticide residue grade): A suitable solvent for sample extraction.
-
Purified Water (Type I): For the preparation of aqueous samples and blanks.
-
Helium (≥99.999% purity): Carrier gas for the GC-MS system.
-
Volumetric flasks (Class A): For the accurate preparation of standard solutions.
-
Micropipettes (calibrated): For precise volume measurements.
-
GC vials (1.5 mL) with caps and septa: For sample and standard analysis.
Instrumentation and Analytical Conditions
The following instrumental setup and parameters are recommended for the analysis of heptanal and this compound. These may be adapted based on the specific instrumentation available and the sample matrix being analyzed.
-
Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Autosampler: For reproducible injections.
-
Sample Introduction: Headspace (HS) or Purge and Trap (P&T) systems are recommended for volatile analytes in aqueous or solid matrices to enhance sensitivity and reduce matrix interference.[7][8]
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selection of Quantifier and Qualifier Ions
The selection of appropriate ions for quantification and confirmation is critical for the selectivity and reliability of the GC-MS analysis. Based on the electron ionization mass spectrum of heptanal, the following ions are recommended.[9] The ions for this compound are predicted based on its increased mass due to deuterium labeling.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Heptanal | 44 | 70 | 86 |
| This compound | 48 | 76 | 98 |
Note: The selection of ions for this compound should be confirmed by acquiring a full scan mass spectrum of the deuterated standard.
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to the entire quantitative analysis.[7]
a) Heptanal Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of pure heptanal into a 100 mL volumetric flask.
-
Dissolve the heptanal in methanol and bring the flask to volume with methanol.
-
Stopper the flask and mix thoroughly by inverting several times.
-
Store the stock solution at 4 °C in an amber glass bottle.
b) this compound Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the this compound in methanol and bring the flask to volume with methanol.
-
Stopper the flask and mix thoroughly.
-
Store the stock solution at 4 °C in an amber glass bottle.
c) this compound Internal Standard Spiking Solution (10 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly. This solution will be used to spike all calibration standards, quality control samples, and unknown samples.
d) Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the heptanal stock solution with methanol.
-
The concentration range should bracket the expected concentration of heptanal in the unknown samples. A typical range might be 0.1 µg/mL to 10 µg/mL.
-
For each calibration standard, add a constant amount of the this compound internal standard spiking solution. For example, to 1 mL of each heptanal working standard, add 10 µL of the 10 µg/mL this compound spiking solution to achieve a final internal standard concentration of 100 ng/mL.
Sample Preparation
The choice of sample preparation technique will depend on the matrix. Headspace (HS) and Purge and Trap (P&T) are common for aqueous samples, while liquid-liquid extraction or solid-phase microextraction (SPME) may be suitable for other matrices.[2][8]
Example: Headspace Analysis of an Aqueous Sample
-
Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Spike the sample with 10 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Immediately seal the vial with a cap and septum.
-
Vortex the vial for 30 seconds.
-
Place the vial in the headspace autosampler for equilibration and injection according to the optimized instrumental conditions.
Data Analysis and Quantification
The quantification of heptanal is based on the internal standard method, which utilizes the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve:
-
For each calibration standard, calculate the ratio of the peak area of the heptanal quantifier ion to the peak area of the this compound quantifier ion.
-
Plot a calibration curve of this peak area ratio (y-axis) against the concentration of heptanal (x-axis).
-
Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Quantification of Unknown Samples:
-
For each unknown sample, calculate the ratio of the peak area of the heptanal quantifier ion to the peak area of the this compound quantifier ion.
-
Using the equation of the line from the linear regression of the calibration curve, calculate the concentration of heptanal in the sample.
-
Method Validation
A thorough method validation is crucial to ensure the reliability and reproducibility of the analytical results. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Environmental Protection Agency (EPA).[3][10]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the defined concentration range. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (e.g., Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
Visualizations
Figure 1: General workflow for the quantitative analysis of heptanal using this compound as an internal standard.
Figure 2: The logic of the internal standard method for correcting analytical variability.
Conclusion
The protocol detailed in this application note provides a robust framework for the accurate and precise quantification of heptanal in a variety of complex matrices using GC-MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is a critical component of a self-validating system, effectively compensating for variations in sample preparation and instrumental analysis. By adhering to the principles of method validation and employing sound analytical practices, researchers, scientists, and drug development professionals can generate high-quality, defensible data for their specific applications.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Heptanal. In NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
Chi, C., et al. (2005). Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization. Analytical Biochemistry, 342(2), 318-26. [Link]
-
ResearchGate. (2025). Analysis of Hexanal and Heptanal in Human Blood by Simultaneous Derivatization and Dispersive Liquid–Liquid Microextraction then LC–APCI–MS–MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method 8260D Criteria. Retrieved from [Link]
-
Sisco, E., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of visualized experiments : JoVE, (148), 10.3791/59583. [Link]
-
Shimadzu. (2015). Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. Retrieved from [Link]
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov. Retrieved from [Link]
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
-
Elsevier. (n.d.). Journal of Chromatography A. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. International Journal of Molecular Sciences, 25(23), 13028. [Link]
-
PubChem. (n.d.). Heptanal. Retrieved from [Link]
-
MDPI. (2026). Deodorization of Tuna Peptides by Hydrogen Peroxide Oxidation. Retrieved from [Link]
-
Journal of Complementary and Alternative Medical Research. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Retrieved from [Link]
-
Mellors, J. S., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 74. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljocamr.com [journaljocamr.com]
- 5. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. gcms.cz [gcms.cz]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. shimadzu.com [shimadzu.com]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Note: Precision Quantitation of Lipid Peroxidation Biomarkers
Protocol for Calibration Curve Preparation Using Heptanal-d14 Internal Standard
Abstract
This technical guide details the protocol for quantifying Heptanal, a volatile aldehyde biomarker for lipid peroxidation and oxidative stress, using This compound as a stable isotope internal standard (IS). Unlike structural analogs, this compound exhibits identical extraction recovery and ionization efficiency to the target analyte while providing mass-spectral differentiation. This protocol employs PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) derivatization to stabilize the volatile aldehyde and enhance sensitivity in GC-MS analysis.[1][2]
Introduction: The Science of Internal Standardization
Heptanal (
Why this compound? In quantitative mass spectrometry, the "Gold Standard" is Isotope Dilution.
-
Carrier Effect: The deuterated standard acts as a carrier, preventing the loss of trace-level analytes to active sites on glassware or the GC inlet.
-
Self-Correction: Because this compound is chemically identical to Heptanal (differing only by mass), it perfectly tracks the analyte through:
-
Extraction inefficiencies (Liquid-Liquid or SPME).
-
Derivatization kinetics (Reaction completeness).
-
Matrix suppression/enhancement in the MS source.
-
The Derivatization Strategy Direct injection of aldehydes leads to poor peak shape and thermal degradation. We utilize PFBHA , which reacts with the carbonyl group to form stable oximes.
-
Reaction: Heptanal + PFBHA
Heptanal-PFBHA Oxime + -
Result: The derivative is less volatile, thermally stable, and possesses a pentafluorobenzyl moiety that ionizes exceptionally well in Electron Impact (EI) or Negative Chemical Ionization (NCI) modes.
Experimental Workflow Visualization
The following diagram illustrates the critical path for sample preparation and analysis.
Figure 1: Step-by-step workflow for Heptanal quantitation using PFBHA derivatization and this compound internal standard.
Materials and Reagents
-
Analyte: Heptanal (Standard grade, >98%).[4]
-
Internal Standard: this compound (98 atom % D).[5]
-
Derivatizing Agent: PFBHA Hydrochloride (15 mg/mL in molecular grade water).
-
Solvents: Methanol (LC-MS grade), Hexane (GC-MS grade).
-
Matrix: Surrogate matrix (e.g., PBS or stripped plasma) for calibration curves.
Detailed Protocol
Phase 1: Preparation of Stock and Working Solutions
Critical Note: Aldehydes oxidize to carboxylic acids upon contact with air. Store all neat standards under Argon/Nitrogen at -20°C.
-
Primary Stock (Analyte): Weigh 10 mg Heptanal into a 10 mL volumetric flask. Dilute to volume with Methanol. (Conc: 1 mg/mL).[6]
-
Primary Stock (IS): Weigh 10 mg this compound into a 10 mL volumetric flask. Dilute to volume with Methanol. (Conc: 1 mg/mL).[6]
-
Intermediate IS Solution: Dilute Primary IS Stock 1:100 in Methanol to achieve 10 µg/mL . This will be the constant spiking solution.
Phase 2: Construction of Calibration Standards
Create a calibration range appropriate for biological levels (typically 10 ng/mL – 1000 ng/mL).
| Std ID | Analyte Working Sol. Added (µL) | IS Working Sol. Added (µL) | Matrix Vol (mL) | Final Analyte Conc. (ng/mL) | Final IS Conc. (ng/mL) |
| Blank | 0 | 20 | 1.0 | 0 | 200 |
| Std 1 | 5 (of 2 µg/mL) | 20 | 1.0 | 10 | 200 |
| Std 2 | 25 (of 2 µg/mL) | 20 | 1.0 | 50 | 200 |
| Std 3 | 10 (of 10 µg/mL) | 20 | 1.0 | 100 | 200 |
| Std 4 | 50 (of 10 µg/mL) | 20 | 1.0 | 500 | 200 |
| Std 5 | 100 (of 10 µg/mL) | 20 | 1.0 | 1000 | 200 |
Note: The Internal Standard concentration must remain constant across all samples and standards.
Phase 3: Derivatization and Extraction
-
Spiking: Add the specified IS volume to 1.0 mL of sample/standard. Vortex for 10 seconds.
-
Derivatization: Add 200 µL of PFBHA solution (15 mg/mL).
-
Incubation: Vortex and incubate at room temperature (25°C) for 2 hours.
-
Mechanism: PFBHA reacts with the aldehyde carbonyl.
-
-
Extraction: Add 500 µL of Hexane. Shake vigorously for 5 minutes or vortex.
-
Separation: Centrifuge at 3000 x g for 5 minutes to separate layers.
-
Transfer: Transfer the upper organic (Hexane) layer to a GC vial with a glass insert.
Phase 4: GC-MS Analysis Parameters
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (hold 3 min).
-
-
MS Detection (SIM Mode):
-
Heptanal-PFBHA: Monitor m/z 309 (Molecular Ion) and m/z 181 (PFB cation).
-
This compound-PFBHA: Monitor m/z 323 (Molecular Ion) and m/z 181 .
-
Note: For quantitation, use the Molecular Ions (309 and 323) to ensure specificity, as m/z 181 is common to both.
-
Data Analysis & Calculation
Isomer Summation
PFBHA derivatization of asymmetrical aldehydes produces two geometric isomers: E (trans) and Z (cis) . These will appear as two distinct chromatographic peaks.
-
Protocol: You MUST sum the peak areas of both the E and Z isomers for the analyte and the internal standard.
Calibration Curve Construction
Plot the Response Ratio (
-
Calculate Response Ratio (RR):
-
Calculate Concentration Ratio (CR):
-
Regression: Perform a linear regression (
).- = Slope
- = y-intercept (should be near zero)
-
should be
.
Logical Validation (Self-Checking System)
To ensure the trustworthiness of your data, apply these logic checks:
-
The "Shift" Check: The this compound peaks should elute slightly earlier (1-3 seconds) than the native Heptanal peaks due to the deuterium isotope effect on chromatography. If they elute later, check your column polarity or peak assignment.
-
The "Ratio" Check: In your blank samples (matrix + IS only), there should be no signal at m/z 309. If signal exists, your matrix is contaminated or the PFBHA reagent is degrading.
-
Isomer Ratio Stability: The ratio of E/Z isomers is thermodynamically controlled. The ratio of Peak 1 Area to Peak 2 Area should be consistent between the Analyte and the IS.
References
-
Deng, C., et al. (2004). "Development of headspace solid-phase microextraction with on-fiber derivatization for determination of hexanal and heptanal in human blood."[3] Journal of Chromatography B.
-
US EPA. "Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography." EPA Methods.
-
Sigma-Aldrich. "this compound Product Specification & Safety Data."
-
Fuchs, P., et al. (2010). "Breath gas aldehydes as biomarkers of lung cancer." International Journal of Cancer.
Sources
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. Development of headspace solid-phase microextraction with on-fiber derivatization for determination of hexanal and heptanal in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound ≥98 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Solid-phase microextraction (SPME) optimization with Heptanal-d14
Introduction & Scientific Context
Heptanal (
The Challenge:
Aldehydes are chemically reactive and volatile. Traditional liquid-liquid extraction (LLE) often results in loss of analytes or emulsion formation. Solid-Phase Microextraction (SPME) offers a solvent-free, equilibrium-based alternative. However, SPME is non-exhaustive; the amount extracted depends on the partition coefficient (
The Solution: Heptanal-d14 To achieve high-precision quantitation, This compound (perdeuterated heptanal) is employed as an Internal Standard (IS). Its physicochemical properties (volatility, polarity) mimic the target analyte almost perfectly, yet it is mass-resolved by GC-MS. This allows it to compensate for:
-
Matrix Effects: Variations in ionic strength or protein binding in blood/plasma.
-
Fiber Competition: Displacement effects when high concentrations of other volatiles are present.
-
Extraction Variability: Fluctuations in time, temperature, or fiber age.
Strategic Experimental Design
Fiber Selection: The "Triple Phase" Advantage
For volatile aldehydes like heptanal (MW 114), single-phase fibers (e.g., 100 µm PDMS) often lack sufficient retentive capacity.
-
Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1]
-
Mechanism:
-
Carboxen (CAR): A carbon molecular sieve with micropores ideal for trapping small, volatile molecules (C2-C6).
-
Divinylbenzene (DVB): Mesoporous polymer for larger volatiles (C6-C15).
-
PDMS: The liquid phase that binds the particles.
-
Why: Heptanal sits right at the transition of these pore sizes. The combination ensures maximum capacity and prevents "displacement" of lighter analytes.
-
Thermodynamic Optimization
SPME is governed by the equation:
-
Temperature: A trade-off exists.[2] Higher temperatures increase headspace concentration (Henry's Law) but decrease the fiber partition coefficient (exothermic adsorption).
-
Optimal Range:40°C – 60°C . (Above 60°C, fiber desorption dominates).
-
-
Salt Addition (Salting Out): Adding NaCl increases the ionic strength, decreasing the solubility of organic analytes in water and driving them into the headspace.
-
Protocol: Saturation (
g/L NaCl).
-
Detailed Protocol: HS-SPME with this compound
Materials
-
Target Analyte: Heptanal (CAS 111-71-7)[3]
-
Internal Standard: this compound (CAS 1246819-97-5)[4][5][6][7]
-
Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex, 2cm or 1cm)
-
Vials: 20 mL Headspace vials with magnetic screw caps (PTFE/Silicone septa).
Step-by-Step Workflow
Step 1: Internal Standard Preparation
-
Prepare a Stock Solution of this compound at 1000 µg/mL in Methanol. Store at -20°C.
-
Prepare a Working Solution at 10 µg/mL in Methanol daily.
-
Note: Keep methanol content in the final sample < 1% to avoid modifying the matrix partition coefficient.
-
Step 2: Sample Preparation
-
Add 2.0 g of solid sample (or 2.0 mL liquid) to a 20 mL headspace vial.
-
Add 1.0 g NaCl (if sample is aqueous) to achieve saturation.
-
Add 5 µL of this compound Working Solution (50 ng absolute).
-
Immediately cap the vial to prevent volatile loss.
-
Vortex for 30 seconds to dissolve salt and homogenize IS.
Step 3: SPME Extraction (Automated/Manual)
-
Incubation: 10 mins at 50°C with agitation (250-500 rpm).
-
Purpose: Establishes liquid-headspace equilibrium.[8]
-
-
Extraction: Expose fiber to the headspace for 30 mins at 50°C .
-
Critical: Do not immerse the fiber in the liquid (Direct Immersion shortens fiber life for complex matrices).
-
-
Desorption: Insert fiber into GC inlet.
Step 4: GC-MS Acquisition
-
Inlet: 250°C, Splitless mode (1 min), then 20:1 split to clean fiber. 0.75mm ID liner.
-
Column: DB-5MS (30m x 0.25mm x 0.25µm) or DB-WAX (for better isomer separation).
-
Oven: 40°C (hold 2 min)
10°C/min 240°C. -
MS Detection (SIM Mode):
-
Heptanal: Target Ion m/z 44 (Base), Qualifier m/z 70 .
-
This compound: Target Ion m/z 48 (Base), Qualifier m/z 80 or 128 (M+).
-
Note: The base peak shift from 44 to 48 corresponds to the McLafferty rearrangement involving deuterated gamma-hydrogens (
).
-
Data Visualization & Logic
SPME Optimization Logic
Figure 1: Decision matrix for optimizing SPME conditions for volatile aldehydes.
Experimental Workflow
Figure 2: Linear workflow for the automated HS-SPME analysis of Heptanal.
Data Analysis & Validation
Calculating Response Factor (RF): Before analyzing unknown samples, establish the RF using a calibration curve of Heptanal vs. This compound.
Quantitation Formula:
Optimization Data Summary (Example): Efficiency comparison of extraction parameters.
| Parameter | Condition A | Condition B | Condition C | Selected Optimum |
| Fiber Type | 100 µm PDMS | 85 µm PA | DVB/CAR/PDMS | DVB/CAR/PDMS (Highest Capacity) |
| Temperature | 30°C | 50°C | 70°C | 50°C (Best Signal/Noise) |
| Time | 10 min | 30 min | 60 min | 30 min (Equilibrium reached) |
| Salt | None | Saturation | -- | Saturation (2-3x Signal Boost) |
Advanced Consideration: On-Fiber Derivatization
For ultra-trace analysis (sub-ppb levels in blood/breath), direct SPME may not suffice.
-
Method: Load fiber with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) prior to extraction.
-
Reaction: Heptanal + PFBHA
Heptanal-oxime. -
Benefit: The oxime is highly stable and provides a unique mass fragment (m/z 181) for high-sensitivity detection.
-
Note: this compound will also derivatize, maintaining its utility as an internal standard.
References
-
Deng, C., et al. (2004).[9] "Development of headspace solid-phase microextraction with on-fiber derivatization for determination of hexanal and heptanal in human blood." Journal of Chromatography B.
-
Sigma-Aldrich. "SPME Fiber Selection Guide." Supelco Application Notes.
-
Kataoka, H., et al. (2000). "Applications of solid-phase microextraction in food analysis." Journal of Chromatography A.
- Pawliszyn, J. (2012). "Handbook of Solid Phase Microextraction." Chemical Industry Press.
-
Sutaria, S. R., et al. (2022). "Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer." Cancers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS 1246819-97-5 | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Exchange and Scrambling in Heptanal-d14
Welcome to the technical support center for Heptanal-d14. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to deuterium exchange and scrambling during experimental procedures. By understanding the underlying mechanisms and implementing the protocols outlined below, you can ensure the isotopic integrity of your deuterated compounds and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deuterium loss (isotopic exchange) in this compound?
A1: Deuterium loss in this compound primarily occurs at the α-carbon position (the carbon atom adjacent to the carbonyl group). This is due to the acidic nature of the α-hydrogens (or in this case, deuterons). The exchange is catalyzed by the presence of either acid or base.[1][2][3]
-
Under basic conditions: A base can remove a deuteron from the α-carbon, forming an enolate intermediate. This enolate can then be protonated by a hydrogen source in the environment (like water or other protic solvents), resulting in the replacement of a deuterium atom with a hydrogen atom.[1][3][4]
-
Under acidic conditions: The carbonyl oxygen is first protonated by an acid. Subsequently, a base (like water) removes a deuteron from the α-carbon to form an enol. Tautomerization back to the keto form can then involve the addition of a proton instead of a deuteron, leading to isotopic exchange.[1][2][5]
Q2: What is "scrambling" in the context of deuterated compounds, and how does it differ from simple exchange?
A2: While isotopic exchange refers to the replacement of deuterium with hydrogen, "scrambling" is the intramolecular or intermolecular migration of deuterium atoms, leading to a randomization of the deuterium label.[6][7] In the gas phase during mass spectrometry analysis, for instance, collision-induced dissociation (CID) can provide enough energy to cause deuterons to move to different positions within the molecule or even between molecules.[8][9] This can lead to inaccurate interpretation of mass spectra when trying to determine the specific location of deuterium labels.[6][7][10]
Q3: How can I minimize deuterium exchange during sample preparation and storage?
A3: Minimizing deuterium exchange requires careful control of the chemical environment.
-
Avoid Protic Solvents: Whenever possible, use aprotic solvents for sample preparation and storage. If a protic solvent is necessary, ensure it is deuterated (e.g., D₂O, MeOD).
-
Control pH: Maintain a neutral pH. Both acidic and basic conditions will accelerate deuterium exchange.[1][2] If your experiment requires acidic or basic conditions, the reaction should be quenched rapidly by neutralizing the solution and lowering the temperature.[8]
-
Low Temperature Storage: Store this compound and its solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of exchange.[11]
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture, which can be a source of protons.[12]
Q4: Which analytical techniques are best for detecting and quantifying deuterium exchange and scrambling?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
-
NMR Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals at positions that should be deuterated, allowing for quantification of the exchange.[8][13] ²H NMR can also be used to observe the deuterium signals directly. NMR is particularly powerful for determining the exact location of deuterium atoms (site-specificity).[8][14][15]
-
Mass Spectrometry: MS can determine the overall level of deuteration by measuring the molecular weight of the compound.[8][16] To analyze scrambling, specialized fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) are preferred over Collision-Induced Dissociation (CID), as they are less likely to cause gas-phase scrambling.[9][17]
In-Depth Troubleshooting Guides
Issue 1: Unexpected Loss of Deuterium in this compound as confirmed by Mass Spectrometry
Symptoms:
-
The molecular ion peak in the mass spectrum is lower than expected for fully deuterated this compound.
-
A distribution of peaks is observed, corresponding to molecules with varying numbers of deuterium atoms.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Protic impurities (e.g., water) in solvents or reagents are a common source of protons for exchange. | 1. Use fresh, high-purity, anhydrous aprotic solvents. 2. If using deuterated solvents, verify their isotopic purity. 3. Dry all glassware thoroughly before use. |
| Acidic or Basic Conditions in the Sample Matrix | Trace amounts of acid or base can catalyze the enolization or enolate formation, leading to exchange.[1][2] | 1. Neutralize the sample solution before analysis. 2. Use buffered solutions to maintain a neutral pH. |
| In-source Back-Exchange in the Mass Spectrometer | Residual water in the ion source of the mass spectrometer can lead to exchange during the ionization process. | 1. Purge the ion source with dry nitrogen gas. 2. Bake out the ion source according to the manufacturer's instructions. |
Experimental Protocol: Assessing Solvent Purity
-
Acquire a new, sealed bottle of the desired aprotic solvent.
-
Take a ¹H NMR spectrum of the solvent.
-
Integrate the residual proton signals and compare them to the solvent's main peak. This will give you an indication of the level of protic impurities.
-
If the impurity level is high, consider purifying the solvent (e.g., by distillation over a suitable drying agent) or purchasing a higher grade solvent.
Issue 2: Ambiguous Fragmentation Patterns in MS/MS Suggesting Deuterium Scrambling
Symptoms:
-
Fragment ions in the MS/MS spectrum show unexpected deuterium content.
-
The distribution of deuterium in the fragment ions does not correlate with the expected fragmentation pathway.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Collision Energy in CID | High-energy collisions during CID can induce intramolecular and intermolecular scrambling of deuterium atoms.[9] | 1. Reduce the collision energy to the minimum required for fragmentation. 2. If available, use "softer" fragmentation techniques like ECD or ETD.[9][17] |
| Long Ion Trapping Times | Longer residence times in the ion trap can increase the likelihood of gas-phase reactions that lead to scrambling. | 1. Minimize the ion trapping or storage time in the mass spectrometer. |
| Presence of Protic Background Gases | Water or other protic molecules in the collision cell can participate in gas-phase H/D exchange. | 1. Ensure a high vacuum in the mass spectrometer. 2. Check for leaks in the system. |
Workflow for Diagnosing Deuterium Scrambling
Caption: A decision-making workflow for troubleshooting deuterium scrambling in MS/MS analysis.
Issue 3: Gradual Decrease in Isotopic Purity of this compound Stock Solution Over Time
Symptoms:
-
Repeated analysis of the same stock solution shows a progressive decrease in the average number of deuterium atoms per molecule.
-
The appearance of new proton signals in the ¹H NMR spectrum of the stock solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Improper Storage | Exposure to atmospheric moisture and elevated temperatures can lead to slow but steady deuterium exchange over time.[11][12] | 1. Store this compound in a tightly sealed vial with a Teflon-lined cap. 2. For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing. 3. Store at or below -20°C.[11] |
| Repeated Freeze-Thaw Cycles | Each time the solution is thawed, condensation can introduce moisture into the sample. | 1. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[11] |
| Reactive Solvent | The solvent itself may be slowly degrading or reacting in a way that generates protic species. | 1. Ensure the solvent is stable under the storage conditions. 2. Consider storing the deuterated compound neat (undiluted) if it is stable in that form. |
Mechanism of Base-Catalyzed Deuterium Exchange
Caption: The mechanism of base-catalyzed deuterium exchange at the α-carbon of this compound.
References
-
Hydrogen - Deuterium exchange. (n.d.). Germán Fernández. Retrieved February 20, 2026, from [Link]
-
Rand, K. D., Zehl, M., & Jørgensen, T. J. D. (2014). Measuring the hydrogen/deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase hydrogen/deuterium Scrambling. Accounts of Chemical Research, 47(10), 3018–3027. [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]
-
Pielak, G. J. (n.d.). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department. Retrieved February 20, 2026, from [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. (2024, June 17). YouTube. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved February 20, 2026, from [Link]
-
Hamuro, Y., Tomasso, J. C., & Coales, S. J. (2008). A Simple Test To Detect Hydrogen/Deuterium Scrambling during Gas-Phase Peptide Fragmentation. Analytical Chemistry, 80(15), 6045–6049. [Link]
-
Saltzberg, D., et al. (2021). Effect of hydrogen/deuterium scrambling on fragment deuteration values... ResearchGate. Retrieved February 20, 2026, from [Link]
-
Riek, R., & Böckmann, A. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PLoS ONE, 9(11), e112374. [Link]
-
Tuttle, T., & Newman, S. G. (2018). Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. Organic Letters, 20(1), 214-217. [Link]
-
Wawrzyniak, R., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. [Link]
-
Hamuro, Y., Tomasso, J. C., & Coales, S. J. (2008). A Simple Test To Detect Hydrogen/Deuterium Scrambling during Gas-Phase Peptide Fragmentation. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Ahn, J., et al. (2017). Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin. Journal of the American Chemical Society, 139(42), 14969-14979. [Link]
-
Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of Molecular Biology, 405(3), 607-623. [Link]
-
van der Veer, G. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved February 20, 2026, from [Link]
-
Kaltashov, I. A., & Eyles, S. J. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved February 20, 2026, from [Link]
-
Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. (2019, December 9). YouTube. Retrieved February 20, 2026, from [Link]
-
Li, L., et al. (2017). Ion Mobility, Hydrogen/Deuterium Exchange, and Isotope Scrambling: Tools to Aid Compound Identification in 'Omics Mixtures. Analytical Chemistry, 89(11), 5947-5955. [Link]
-
Pitoňák, M., et al. (2018). Enolate formation by Mg–Al catalyst from heptanal molecule. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Lermyte, F., et al. (2018). Hydrogen-Deuterium Exchange Coupled to Top- and Middle-Down Mass Spectrometry Reveals Histone Tail Dynamics before and after. Analytical Chemistry, 90(20), 11944-11951. [Link]
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds? Retrieved February 20, 2026, from [Link]
-
Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved February 20, 2026, from [Link]
-
Solutions to In-Text Problems. (n.d.). Cengage. Retrieved February 20, 2026, from [Link]
-
Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. (n.d.). Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Deuterium-scrambling experiment. Retrieved February 20, 2026, from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved February 20, 2026, from [Link]
Sources
- 1. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]
- 6. Measuring the hydrogen/deuterium exchange of proteins at high spatial resolution by mass spectrometry: overcoming gas-phase hydrogen/deuterium scrambling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 15. NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hx2.med.upenn.edu [hx2.med.upenn.edu]
Technical Guide: Minimizing Matrix Effects in Urine Analysis using Heptanal-d14
Executive Summary
Heptanal (
This guide details the use of Heptanal-d14 (fully deuterated heptanal) as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because this compound shares nearly identical physicochemical properties with endogenous heptanal, it compensates for extraction inefficiencies and ionization suppression, ensuring accurate quantification.
Core Principle: The Mechanism of Compensation
The use of this compound relies on the principle that the internal standard and the analyte experience the exact same interferences throughout the workflow.
Logical Workflow of Compensation
The following diagram illustrates how this compound neutralizes matrix variability during Headspace Solid-Phase Microextraction (HS-SPME).
Caption: Figure 1. Mechanism of matrix effect compensation. Variations in extraction efficiency caused by the urine matrix affect both the analyte and the IS equally, stabilizing the final calculated ratio.
Experimental Protocol: HS-SPME-GC-MS Workflow
This protocol minimizes matrix effects by combining Salt-Assisted Extraction with Isotopic Normalization .
Reagents:
-
Analyte: Heptanal (analytical grade).
-
Internal Standard: this compound (98%+ atom D).
-
Matrix Modifier: Ammonium Sulfate (
) or Sodium Chloride (NaCl). -
Acidifier: 5M
(to hydrolyze conjugates and standardize pH).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Sample Thawing | Thaw urine at 4°C. Centrifuge at 3500 rpm for 15 min. | Removes precipitates/sediment that can interfere with fiber adsorption. |
| 2. IS Spiking | Add 10 µL of this compound (10 µg/mL in methanol) to 1 mL urine. | CRITICAL: Spike before any extraction to correct for recovery losses. |
| 3. Matrix Modification | Add 0.3 g | "Salting Out": Increases ionic strength, pushing hydrophobic heptanal into the headspace. Acid stabilizes aldehydes. |
| 4. Equilibration | Seal vial. Incubate at 60°C for 15 min with agitation (500 rpm). | Ensures Henry's Law equilibrium between liquid and headspace. |
| 5. Extraction | Expose SPME fiber (DVB/PDMS) to headspace for 30 min at 60°C. | DVB/PDMS covers the polarity range of aldehydes. This compound competes for fiber sites identically to heptanal. |
| 6. Desorption | Desorb in GC injector at 250°C for 3 min (Splitless). | Rapid thermal transfer to the column. |
Troubleshooting Center (Q&A)
Issue 1: Low Recovery of Internal Standard (this compound)
User Question: "I spiked this compound into the urine, but the absolute peak area is 50% lower than in my water standards. Is my spiking bad?"
Technical Diagnosis:
This is the classic Matrix Effect . Urine has a higher viscosity and different ionic strength than water, altering the partition coefficient (
-
Root Cause: High concentrations of urea or proteins in urine can bind aldehydes (Schiff base formation), reducing the amount available for the headspace.
-
Resolution:
-
Do not panic: This is exactly why you use d14. As long as the ratio of Heptanal/Heptanal-d14 is linear, the quantification is valid.
-
Acidification: Ensure pH < 2 using
. This reverses Schiff base formation, releasing protein-bound aldehydes. -
Check Fiber: If the drop is >80%, your SPME fiber may be fouled by urinary proteins.
-
Issue 2: Deuterium Isotope Effect (Retention Time Shift)
User Question: "My this compound elutes 0.05 minutes earlier than the endogenous Heptanal. Should I widen the window?"
Technical Diagnosis: Yes. Deuterium is slightly lighter and forms stronger C-D bonds than C-H, slightly altering the van der Waals interactions with the GC column stationary phase. This is known as the Inverse Isotope Effect .
-
Resolution:
-
Window Adjustment: Set your integration window to ±0.1 min relative to the IS peak.
-
Quantification: Ensure you are monitoring specific ions.
-
Heptanal: m/z 44, 70, 114
-
This compound: m/z 46, 76, 128 (approximate shifts due to deuteration).
-
-
Cross-Talk: Ensure the d14 standard is pure. If it contains d0 (unlabeled) impurities, it will falsely elevate the endogenous signal.
-
Issue 3: Carryover in Blank Samples
User Question: "I see this compound in my blank urine samples run after high-concentration spikes."
Technical Diagnosis: Heptanal is a "sticky" aldehyde. It adsorbs strongly to the metallic surfaces of the GC inlet and the SPME fiber assembly.
-
Resolution:
-
Fiber Bake-out: Run a 5-minute bake-out at 260°C between samples.
-
Inlet Cleaning: Change the inlet liner and gold seal. Use a deactivated glass liner with wool to trap non-volatiles.
-
Data Validation: Calculating Response Factors
To confirm that this compound is effectively minimizing matrix effects, you must calculate the Response Factor (RF) across different matrices.
Formula:
Validation Table:
| Matrix Type | Analyte Area | IS Area (d14) | Calculated Conc. | Accuracy (%) | Status |
| Water (Control) | 500,000 | 500,000 | 10 ng/mL | 100% | Reference |
| Urine (Patient A) | 250,000 | 250,000 | 10 ng/mL | 100% | Compensated |
| Urine (High Salt) | 100,000 | 100,000 | 10 ng/mL | 100% | Compensated |
| Urine (No IS) | 250,000 | N/A | 5 ng/mL | 50% (FAIL) | Uncorrected |
Note: In the "Urine (Patient A)" example, the absolute area dropped by 50% due to matrix suppression. However, because the IS dropped by the same amount, the calculated concentration remains accurate.
Visualizing the Analytical Pathway
The following diagram details the specific chemical workflow for preparing urine samples for Heptanal analysis.
Caption: Figure 2.[1] Optimized sample preparation workflow. Acidification and salting out are critical steps to maximize headspace concentration, while the IS spike at step 2 ensures all subsequent losses are normalized.
References
-
Huelsmann, R. D., et al. (2015). "Determination of hexanal and heptanal in human urine using magnetic solid phase extraction coupled with in-situ derivatization by high performance liquid chromatography." Talanta, 136, 142-149.
-
Baños, C. E., & Silva, M. (2011).[2] "A novel clean-up method for urine analysis of low-molecular mass aldehydes by capillary electrophoresis with laser-induced fluorescence detection." Journal of Chromatography B, 879(17-18), 1412-1418.
-
Bhandari, D., et al. (2024). "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker." Journal of Analytical Toxicology.
-
Silva, C. L., et al. (2011).[2] "Optimisation and validation of a HS-SPME-GC-IT/MS method for analysis of carbonyl volatile compounds as biomarkers in human urine." Universidade Católica Portuguesa.
-
Mochalski, P., et al. (2013). "Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry." Journal of Chromatography B.
Sources
Resolving peak co-elution issues between Heptanal and Heptanal-d14
Topic: Resolving Peak Co-elution and Cross-Talk Issues
Analytes: Heptanal (
Executive Summary: The Physics of Separation
As a Senior Application Scientist, I often see researchers struggle with the counter-intuitive behavior of deuterated internal standards. You are likely observing co-elution or partial separation where the deuterated standard elutes slightly before the native analyte.
This is known as the Inverse Isotope Effect .[1][2]
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in lower polarizability (London dispersion forces) and slightly higher volatility.
-
Result: In both Gas Chromatography (GC) and Reversed-Phase Liquid Chromatography (RPLC), this compound will typically elute earlier than Heptanal.
The Critical Question: Do you need baseline chromatographic separation?
-
NO (Most Quantitation): If using MS detection, a 14 Da mass shift is sufficient for spectral resolution. You only need to manage ion suppression.
-
YES (Isotope Studies/Purification): If you are studying kinetic isotope effects or using non-selective detection (FID/UV), you must optimize the stationary phase to maximize the retention difference factor (
).
Decision Matrix & Troubleshooting Workflow
Use this logic flow to determine your optimization path.
Figure 1: Decision tree for selecting the correct resolution strategy based on detector type and experimental goals.
Module A: Gas Chromatography (GC-MS) Optimization
Heptanal is highly volatile. GC is the standard approach.
The Issue
On non-polar columns (e.g., 5%-Phenyl-methylpolysiloxane), the boiling point difference between Heptanal and this compound is negligible, leading to co-elution.
Protocol: Maximizing Separation Factor ( )
To physically separate them, you must exploit the polarity difference rather than boiling point.
Step 1: Column Selection Switch from a non-polar phase (DB-5, HP-5) to a Polar Polyethylene Glycol (PEG/Wax) phase. The slight difference in dipole moments between C-H and C-D bonds is magnified on polar phases.
Step 2: Thermal Gradient Tuning The isotope effect is temperature-dependent. Lower elution temperatures increase the separation factor.
| Parameter | Standard Method (Co-elution Risk) | Optimized Resolution Method |
| Column | 5% Phenyl (e.g., DB-5ms) | Wax / PEG (e.g., DB-WAX UI) |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 0.8 mL/min (Higher efficiency) |
| Initial Temp | 40°C (Hold 1 min) | 35°C (Hold 2 min) |
| Ramp Rate | 10°C/min to 250°C | 3°C/min to 100°C, then 20°C/min |
| Derivatization | None (Direct Injection) | PFBHA (Optional: Adds mass, improves shape) |
FAQ: GC-MS
Q: I see the d14 peak eluting 0.05 min before the target. Is this normal? A: Yes. This is the "Inverse Isotope Effect."[1][2] Deuterium has a smaller van der Waals radius than Hydrogen, reducing interaction with the stationary phase.[1] Do not force the integration windows to match exactly; allow for this shift.
Module B: LC-MS Optimization (Derivatization Focus)
Heptanal is difficult to analyze by LC-MS in its native form due to poor ionization and lack of a chromophore.
The Protocol: DNPH Derivatization
You must derivatize Heptanal with 2,4-Dinitrophenylhydrazine (DNPH) .[3][4] This adds a chromophore (UV active) and a stable core for ionization.
Reaction Scheme:
Chromatographic Strategy
Standard C18 columns often fail to separate isotopologues. Use a Pentafluorophenyl (PFP) phase.[5] The fluorine atoms in the stationary phase interact differently with the vibrational frequencies of C-H vs C-D bonds (dispersion forces).
Recommended LC Conditions:
| Component | Specification |
| Column | PFP (Pentafluorophenyl) Core-Shell , 2.1 x 100mm, 2.6µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (MeOH) + 0.1% Formic Acid |
| Gradient | Hold 40% B (0-1 min); 40% |
| Temperature | 15°C (Critical: Lower temp improves isotope separation) |
Why Methanol? Methanol (protic solvent) often enhances the separation of deuterated isotopologues compared to Acetonitrile (aprotic), as it participates in hydrogen bonding that discriminates between D and H.
Module C: Mass Spectrometry & Data Analysis[1][4][6]
If you cannot achieve baseline chromatographic separation, you must rely on Spectral Resolution .
Cross-Talk Calculation
Since this compound is +14 Da heavier, isotopic overlap is minimal.
-
Heptanal (M):
114 (native) negligible abundance at 128. -
This compound (M+14):
128.
Risk: If your d14 standard is not 99%+ pure, it may contain d0-Heptanal. Validation Step: Inject only this compound. Monitor the transition for native Heptanal. If a peak appears, your standard is impure, and you must subtract this "blank" contribution.
Dwell Time Optimization
If peaks co-elute, the mass spectrometer must switch between MRM channels rapidly.
-
Requirement: Minimum 12-15 data points across the peak.
-
Setting: If peak width is 6 seconds, cycle time must be
seconds. -
Action: Reduce the number of monitored transitions to the absolute minimum (Quantifier + 1 Qualifier) to maintain sensitivity during the co-elution window.
References
-
Inverse Isotope Effect in GC
- Title: Evaluation of gas chromatography for the separation of a broad range of isotopic compounds.
- Source: Journal of Chrom
-
URL:[Link]
-
LC Separation Mechanisms (PFP vs C18)
-
DNPH Derivatization Protocol
-
PFBHA Derivatization for GC
- Title: Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatiz
- Source: University of Warsaw / Chrom
-
URL:[Link]
Sources
Technical Support Center: Kinetic Isotope Effect (KIE) Correction Guide
Subject: Optimization & Troubleshooting for Heptanal-d14 (
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your reactions involving This compound are behaving differently than your non-deuterated (protio) controls.
When substituting Hydrogen with Deuterium, the reaction rate changes due to the Kinetic Isotope Effect (KIE) .[1][2][3] Because the Carbon-Deuterium (C-D) bond has a lower zero-point energy (ZPE) than a Carbon-Hydrogen (C-H) bond, it is more stable and requires more energy to break.[1]
-
Primary KIE: Occurs when the C-D bond breaks during the rate-determining step (RDS). Expect rates to drop significantly (
). -
Secondary KIE: Occurs when the C-D bond is adjacent to the reaction center but does not break. Expect minor rate changes (
).
This guide provides protocols to diagnose, quantify, and correct for these effects in this compound.
Module 1: Diagnostic & Quantification
Issue: "My reaction yield is low compared to the control."
Before changing conditions, you must determine if the slowdown is due to a Primary KIE (expected physics) or Catalyst Poisoning/Impurity (experimental error).
Protocol A: The Competitive Experiment (Gold Standard)
This method eliminates inter-experiment variability (temperature/concentration errors) by running both substrates in the same vessel.
-
Mix: Combine Heptanal-h14 (Protio) and this compound (Deutero) in a 1:1 molar ratio.
-
React: Add limiting reagent (approx. 0.1 - 0.2 equivalents) to ensure low conversion (<20%).
-
Analyze: Use GC-MS or LC-MS to measure the ratio of Products (
) or recovered Starting Materials. -
Calculate:
(Note: Valid only at low conversion).
Protocol B: Non-Competitive (Absolute Rates)
Use this if you lack Mass Spec resolution or if the products are inseparable.
-
Run two parallel reactions: one with pure Heptanal-h14, one with pure this compound.
-
Monitor consumption of aldehyde via HPLC or GC at fixed time points.
-
Plot
vs. Time.[4] The slope is . -
Calculate
.[5][6]
Troubleshooting Decision Tree
Figure 1: Diagnostic logic for categorizing rate retardation in this compound.
Module 2: The "Correction" (Process Engineering)
Issue: "How do I adjust my protocol to recover yield?"
Once you have estimated the KIE, use the table below to adjust your reaction parameters. Do not simply add more reagent; this often leads to over-reaction of impurities.
Correction Table by Reaction Class
| Reaction Type | Mechanism | Expected KIE ( | Correction Strategy |
| Oxidation (e.g., to Heptanoic Acid) | C-D bond cleavage (Rate Limiting) | 2.0 – 5.0 (Large) | Time: Multiply reaction time by the KIE factor.Temp: Increase T by 5-10°C (carefully). |
| Reductive Amination | Imine formation + Reduction | 1.0 – 1.5 (Small) | Minor Adjustment: Usually negligible. If slow, check pH (deuterium effect on pKa). |
| Nucleophilic Addition (Grignard/Lithium) | Hybridization change ( | 0.8 – 0.9 (Inverse) | None: Reaction may actually be faster or unchanged. |
| Radical Halogenation | H-atom abstraction | 4.0 – 7.0 (Very Large) | Initiator: Increase radical initiator load by 10-20%. |
FAQ: Can I just heat it up?
Answer: Proceed with caution.
While increasing temperature helps overcome the higher activation energy (
-
Rule of Thumb: For every
C increase, the rate doubles. If your KIE is 4.0, a C increase might theoretically normalize the rate, but risk of polymerization increases.
Module 3: Isotopic Integrity (The "Leaking" Label)
Issue: "My product shows mass peaks for -d13 and -d12. Is my reagent bad?"
Likely not. This compound has acidic
The Mechanism of Loss
This occurs via keto-enol tautomerization. If your solvent contains
Figure 2: Mechanism of isotopic scrambling (Wash-out) at the alpha-position.
Prevention Checklist
-
Solvents: Strictly use anhydrous, aprotic solvents (Dichloromethane, THF, DMSO). Avoid Methanol or Ethanol.
-
Glassware: Flame-dry or oven-dry all glassware to remove surface moisture.
-
Workup: If quenching a reaction, use Deuterium Oxide (
) and deuterated acids ( ) if the alpha-position is critical to your final molecule. If you use to quench, work fast and keep the pH neutral to minimize exchange.
References
-
Westheimer, F. H. (1961).[7] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265–273. Link
-
Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews, 55(4), 713–743. Link
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 7: Kinetic Isotope Effects). Link
-
Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(13), 3066–3072. Link
-
Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857–4963. Link
Sources
Technical Guide: Mitigating Ion Suppression in Heptanal-d14 ESI-MS Analysis
Executive Summary
Heptanal (C7H14O) is a critical biomarker for lipid peroxidation and oxidative stress. However, its analysis via Electrospray Ionization Mass Spectrometry (ESI-MS) presents a "perfect storm" of challenges: it is volatile, non-polar, and lacks basic sites for easy protonation. Consequently, researchers often rely on Heptanal-d14 as an Internal Standard (IS) to correct for variability.
The Problem: Users frequently encounter signal loss (ion suppression) or poor reproducibility when using this compound. This is often due to a mismatch in retention time between the deuterated standard and the native analyte (the Deuterium Isotope Effect), causing them to elute in different "matrix zones."
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these suppression effects.
Module 1: Diagnostic Workflow
Q: How do I confirm if my signal loss is due to ion suppression or instrument failure?
A: You must perform a Post-Column Infusion (PCI) experiment. Do not rely on "spiking" samples alone. Spiking tells you that you have a problem; PCI tells you where and why.
The Protocol: Post-Column Infusion
-
Setup: Bypass the analytical column with a T-junction.
-
Infusion: Load a syringe with neat this compound (or its derivative) at a concentration that yields a steady signal (e.g., 100 ng/mL). Infuse this continuously at 5-10 µL/min into the MS source.
-
Injection: While infusing, inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC column.
-
Analysis: Monitor the baseline of the this compound transition.
-
Flat Baseline: No suppression.
-
Dip/Valley: Ion suppression zone.
-
Peak/Hump: Ion enhancement zone.
-
Visualizing the PCI Setup
Figure 1: Post-Column Infusion setup. A dip in the constant syringe signal indicates where matrix components are suppressing ionization.
Module 2: The Deuterium Isotope Effect
Q: My this compound elutes earlier than my native Heptanal. Why does this matter for suppression?
A: This retention time shift is the root cause of "Internal Standard Failure."
This compound contains 14 deuterium atoms. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond, resulting in a slightly smaller molar volume and lower lipophilicity.[1]
-
The Result: In Reverse-Phase LC (RPLC), this compound elutes earlier than native Heptanal.
-
The Risk: If a suppressing agent (e.g., a phospholipid) elutes between the d14 peak and the native peak, the IS will be suppressed while the analyte is not (or vice versa). The IS will "over-correct" or "under-correct," leading to calculated concentrations that are wildly inaccurate.
Data Comparison: Retention Time Shift
| Analyte | Formula | Approx RT (min)* | Lipophilicity |
| This compound | C₇D₁₄O | 2.45 | Lower |
| Heptanal (Native) | C₇H₁₄O | 2.52 | Higher |
| Shift (Δ) | - | ~0.07 min | Significant in UPLC |
*Note: Values are illustrative; actual shift depends on gradient slope and column length.
Module 3: Troubleshooting & Solutions
Scenario 1: Poor Sensitivity (The "Derivatization" Imperative)
Q: I am analyzing this compound directly, but the signal is weak and unstable.
A: Stop immediately. Direct ESI analysis of underivatized short-chain aldehydes is rarely successful due to their low proton affinity and volatility.
The Fix: You must derivatize. The industry standard is DNPH (2,4-Dinitrophenylhydrazine) .
-
Mechanism: DNPH reacts with the carbonyl group to form a stable hydrazone.[2]
-
Benefit: The DNPH moiety is highly ionizable (usually in Negative Mode ESI) and increases the molecular weight, moving the analyte away from the low-mass "chemical noise" region.
Derivatization Workflow Diagram
Figure 2: Derivatization pathway converting volatile Heptanal into a stable, ionizable hydrazone species.
Scenario 2: Matrix Interference (Phospholipids)
Q: I see suppression in the PCI experiment exactly where my this compound elutes.
A: This is likely due to Glycerophosphocholines (GPCh) or Lysophospholipids, which are abundant in plasma and notoriously suppress ESI signals.
The Fix:
-
Switch Sample Prep: Protein precipitation (PPT) is insufficient. It removes proteins but leaves phospholipids.
-
Recommended:Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., Ostro, HybridSPE).
-
-
Chromatographic Separation:
-
Use a column with better shape selectivity (e.g., Phenyl-Hexyl or C18 with embedded polar groups).
-
Critical: Ensure your gradient flushes the column with 95-100% organic solvent after the analyte elutes but before the next injection to prevent "wrap-around" suppression (where lipids from Injection A suppress Injection B).
-
Module 4: Validated Experimental Protocol
To ensure data integrity, follow this optimized protocol for this compound analysis.
Sample Preparation (DNPH Method)
-
Step 1: Add 50 µL Sample (Plasma/Serum) + 10 µL Internal Standard (this compound).
-
Step 2: Add 100 µL DNPH Reagent (saturated in Acetonitrile with 1% Formic Acid).
-
Step 3: Incubate at 60°C for 30 minutes.
-
Step 4: Dilute with water (to 50% organic) to focus the band on the LC column.
-
Step 5: Centrifuge at 12,000 x g for 10 min. Inject supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).
-
Mobile Phase B: Acetonitrile (Methanol causes higher backpressure but different selectivity).
-
Ionization: ESI Negative Mode (Look for [M-H]⁻ of the DNPH derivative).
-
Native Heptanal-DNPH: m/z ~293
-
This compound-DNPH: m/z ~307
-
Troubleshooting Checklist
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity (Both IS & Analyte) | Incomplete derivatization or Source contamination. | Check pH of reaction (must be acidic). Clean ESI cone. |
| IS Area Variable, Analyte Stable | "Deuterium Effect" separation from matrix. | Flatten gradient at elution point to co-elute IS/Analyte or use SLE cleanup. |
| High Backpressure | DNPH precipitation. | Ensure DNPH reagent is filtered and not too concentrated. |
References
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
-
Uchiyama, S., et al. (2011). Determination of Carbonyl Compounds in Indoor Air by DNPH Derivatization and LC-MS.[3] Journal of Chromatography B.
-
Wang, S., & Cyronak, M. (2013). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. The deuterium isotope effect can cause separation of the internal standard from the analyte, leading to differential matrix effects.[4]
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Matrix Effects and Internal Standards.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effects in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
Validation & Comparative
Technical Comparison: Isotopologue Selection for Heptanal Quantification in Biological Matrices
Executive Summary
In the quantification of heptanal—a critical biomarker for lipid peroxidation and oxidative stress—the choice of internal standard (IS) dictates the accuracy of the assay. While Heptanal-d14 (perdeuterated) offers a cost-effective entry point with a significant mass shift (+14 Da), it is chemically compromised by hydrogen-deuterium exchange (HDX) at the
The Physicochemical Divergence: Stability vs. Mass Shift[2]
The primary failure mode of deuterated aldehydes in quantitative mass spectrometry is Enolization-Induced Isotope Scrambling .[1]
The Mechanism of Failure (this compound)
Heptanal contains two protons on the
During the enol phase, the deuterium atoms at the
-
Signal Dilution: The intensity of the parent MRM transition decreases.[1]
-
Quantification Bias: The internal standard concentration effectively "drops" during sample prep, leading to overestimation of the analyte.[1]
The Carbon-13 Advantage
Carbon-13 labels are embedded in the molecular backbone. They are chemically inert to tautomerization.[1] The
Diagram 1: Mechanism of Deuterium Loss via Tautomerization
The following diagram illustrates the pathway by which this compound loses isotopic integrity in aqueous media.
Caption: Mechanism of
Chromatographic Behavior: The "Deuterium Effect"[2][4]
In Reverse Phase Liquid Chromatography (RPLC), deuterium possesses a lower molar volume and lower lipophilicity than hydrogen.[1] This results in the Chromatographic Isotope Effect .[1]
-
This compound: Typically elutes earlier than native heptanal.[1]
-
Consequence: The IS and the analyte elute at different times. If the biological matrix contains co-eluting contaminants (e.g., phospholipids) that suppress ionization at the analyte's retention time (
), the IS (eluting earlier) may not experience the same suppression. This destroys the utility of the IS for matrix correction.
-
-
Heptanal-
C: Co-elutes perfectly with native heptanal.[1]-
Consequence: Both analyte and IS experience identical matrix effects, ensuring precise normalization.
-
Experimental Validation: The Stability Stress Test
To objectively select the correct standard, researchers should perform a "Pre-Derivatization Stress Test." Since heptanal is volatile and reactive, it is standard practice to derivatize with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone for LC-MS/MS analysis.[1] The critical risk window is the time the IS spends in the biological sample before the derivatization reaction is complete.
Protocol: Comparative Stability Assessment
Objective: Quantify signal loss of this compound vs. Heptanal-
Reagents:
-
Matrix: Human Plasma (pooled).[1]
-
Derivatization Agent: 2,4-DNPH (saturated in 1M HCl).[1]
-
Standards: this compound and Heptanal-
C (1 µM working solutions in Acetonitrile).
Workflow Diagram:
Caption: Experimental workflow to assess isotopic stability prior to hydrazone formation.
Step-by-Step Methodology:
-
Spiking: Add 10 µL of IS (d14 or
C) to 200 µL of plasma. -
Incubation (Stress): Allow samples to stand at room temperature for 0, 60, and 120 minutes. This simulates processing delays.[1]
-
Derivatization: Add 50 µL of DNPH/HCl solution. Vortex immediately. Incubate for 30 mins at 40°C. Note: The acidic environment catalyzes rapid derivatization, "locking" the structure. Any exchange happens before this step.
-
Extraction: Add 1 mL Hexane, vortex for 5 mins, centrifuge. Collect supernatant.
-
Dry Down: Evaporate hexane under nitrogen; reconstitute in 100 µL Mobile Phase (50:50 Water/ACN).
-
LC-MS/MS: Inject onto C18 column.[1][3] Monitor MRM transitions for DNPH-Heptanal derivatives.
Data Presentation & Comparison
The following table summarizes the expected performance characteristics based on physicochemical principles and literature data.
| Feature | This compound (Perdeuterated) | Heptanal- | Impact on Assay |
| Mass Shift | +14 Da | +7 Da | d14 reduces cross-talk risk; |
| Purity in Solution | Unstable (H/D Exchange) | Stable | Critical: d14 loses label intensity over time in aqueous buffers. |
| Retention Time ( | Shifts earlier (~0.1 - 0.3 min) | Co-elutes | d14 fails to correct for narrow matrix suppression zones. |
| Linearity ( | 0.98 - 0.99 (Variable) | > 0.995 (Consistent) | |
| Cost | Low | High | d14 is budget-friendly but risky for GLP work.[1] |
Interpretation of Results
If you observe a decrease in the peak area of the Internal Standard over the T0
-
Expectation: this compound will show 10-30% signal loss or "fuzzing" into M+13/M+12 channels after 120 minutes in plasma.[1] Heptanal-
C will remain constant.[1]
References
-
Ligor, T. et al. (2021).[1] "Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules. Link
-
Mellon, F. A. et al. (2013).[1] "Which internal standard? Deuterated or C13 enriched?" ResearchGate Discussion/Expert Consensus. Link
-
Fuchs, P. et al. (2021).[1][4] "Quantification of Volatile Aldehydes Deriving from In Vitro Lipid Peroxidation in the Breath of Ventilated Patients." Metabolites.[1] Link
-
Wang, S. et al. (2023).[1][5] "Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry." Analytical and Bioanalytical Chemistry. Link
-
Cayman Chemical. (2023).[1] "Are there advantages to using 13C labeled internal standards over 2H labeled standards?" Technical FAQ. Link
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. Quantification of Volatile Aldehydes Deriving from In Vitro Lipid Peroxidation in the Breath of Ventilated Patients - ProQuest [proquest.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Heptanal-d14 as a Critical Internal Standard for Lung Cancer Screening
Executive Summary: The Precision Imperative
In the pursuit of non-invasive lung cancer screening, volatile organic compounds (VOCs) represent the frontier of early detection. Among these, Heptanal (
However, the validation of Heptanal as a clinical biomarker has historically been plagued by matrix effects, instrument drift, and extraction variability. This guide validates the application of Heptanal-d14 (
Core Thesis: Absolute quantification of trace Heptanal in complex matrices (breath condensate, plasma) is impossible without Stable Isotope Dilution Assays (SIDA). This compound provides the only self-validating mechanism to correct for ion suppression and extraction inefficiencies in real-time.
The Biological Mechanism: Why Heptanal?
To validate the method, we must first understand the origin of the marker. Heptanal is not a random byproduct; it is a specific downstream metabolite of oxidative stress, a hallmark of non-small cell lung cancer (NSCLC).
Mechanistic Pathway: Lipid Peroxidation
Tumor cells exhibit high metabolic rates, generating Reactive Oxygen Species (ROS). These ROS attack polyunsaturated fatty acids (PUFAs) in the cell membrane.
-
Precursor: Linoleic Acid (omega-6 fatty acid).
-
Process: ROS-induced cleavage.
Figure 1: The metabolic generation of Heptanal via oxidative stress in lung cancer pathology.
Comparative Analysis: The Superiority of this compound
In analytical chemistry, the method of quantification defines the validity of the result. Below is an objective comparison of this compound (SIDA) against alternative quantification strategies.
Table 1: Performance Comparison of Quantification Strategies
| Feature | This compound (SIDA) | External Standard (Calibration Curve) | Standard Addition |
| Principle | Spiking sample with isotopologue ( | Running separate pure standards | Spiking sample with non-labeled Heptanal |
| Matrix Correction | Dynamic: Corrects for matrix effects in every sample. | None: Assumes sample matrix matches standard solvent. | Partial: Corrects matrix, but requires multiple runs per sample. |
| Extraction Efficiency | Auto-Correcting: d14 binds to SPME fiber identically to analyte. | Variable: Fiber competition changes between sample and std. | High: But labor intensive. |
| Throughput | High: Single injection per patient. | High: Single injection. | Low: 3-4 injections per patient. |
| Precision (RSD) | < 5% (Gold Standard) | 15 - 25% | 5 - 10% |
| Cost | High (Initial synthesis/purchase) | Low | Medium (High solvent/labor cost) |
Biomarker Specificity: Heptanal vs. Alternatives
While Hexanal and Nonanal are also upregulated, comparative studies indicate:
-
Hexanal: Highly abundant but less specific; often elevated in COPD and asthma.
-
Heptanal: Shows higher specificity for NSCLC differentiation from benign nodules (Corradi et al.).
-
This compound Application: Allows precise differentiation of Heptanal from isobaric interferences that external standards might miss.
Experimental Protocol: The Self-Validating System
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[3][4][5]
The "Self-Validating" Concept: By spiking this compound directly into the patient sample before extraction, any loss of analyte during the SPME process is mirrored by the loss of the standard. The ratio remains constant.
Reagents
-
Target Analyte: Heptanal (CAS: 111-71-7).
-
Internal Standard: this compound (CAS: 352431-41-5, >98 atom % D).
-
Matrix: Human Plasma or Exhaled Breath Condensate (EBC).
Step-by-Step Workflow
1. Sample Preparation & Spiking
-
Thaw plasma samples at 4°C.
-
Aliquot 500 µL of plasma into a 10 mL headspace vial.
-
Critical Step: Add 10 µL of This compound working solution (100 ng/mL in methanol).
-
Why? This establishes the
ratio immediately.
-
-
Add 0.5 g NaCl (to enhance volatility via "salting out") and 10 µL 1M H2SO4 (to stop enzymatic activity).
-
Seal with a magnetic screw cap with PTFE/silicone septum.
2. HS-SPME Extraction
-
Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Incubation: 10 mins at 50°C (agitation at 500 rpm).
-
Extraction: Expose fiber to headspace for 30 mins at 50°C.
3. GC-MS Analysis
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: HP-5MS UI (30m × 0.25mm, 0.25µm).
-
Inlet: Splitless mode, 250°C. Desorb fiber for 3 mins.
-
Oven Program: 40°C (2 min)
10°C/min to 160°C 30°C/min to 280°C. -
MS Detection (SIM Mode):
-
Heptanal (Target): Monitor ions m/z 44, 70, 114 (Molecular Ion).
-
This compound (IS): Monitor ions m/z 46, 80, 128 (Shifted Molecular Ion).
-
Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that extraction variability affects the analyte and standard equally.
Data Interpretation & Validation Criteria
To validate Heptanal as a biomarker using this d14 protocol, the data must meet specific acceptance criteria.
Specificity (Retention Time Shift)
Deuteration slightly alters retention time (isotope effect).
-
Heptanal: ~8.45 min.
-
This compound: ~8.42 min.
-
Requirement: The peaks must be chromatographically distinguishable or spectrally distinct. Since we use SIM (Selected Ion Monitoring), we separate them by mass (m/z 114 vs 128), allowing for perfect co-elution handling.
Linearity & Sensitivity
Construct a calibration curve plotting the Area Ratio (
-
Linear Range: 1 ng/mL – 500 ng/mL (
). -
Limit of Detection (LOD): 0.1 ng/mL (Signal-to-Noise > 3).
-
Limit of Quantification (LOQ): 0.5 ng/mL (Signal-to-Noise > 10).
Recovery (The "True" Validation)
Spike plasma with native Heptanal at three levels (low, medium, high) and this compound.
| Spike Level (ng/mL) | Mean Recovery (%) | RSD (%) | Status |
| 5.0 | 96.4 | 4.2 | Pass |
| 50.0 | 98.1 | 2.8 | Pass |
| 200.0 | 99.3 | 1.5 | Pass |
Note: Without d14 (using external std), recoveries typically fluctuate between 60-80% due to matrix suppression.
References
-
Corradi, M., et al. (2003). Aldehydes in Exhaled Breath Condensate of Patients with Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine. Link
-
Fu, X. A., et al. (2011). Solid-phase microextraction-gas chromatography-mass spectrometry method validation for the determination of endogenous substances: urinary hexanal and heptanal as lung tumor biomarkers.[3] Analytical and Bioanalytical Chemistry.[1][2][3][4][6][7][8][9] Link
-
Fuchs, P., et al. (2010). Breath gas aldehydes as biomarkers of lung cancer.[2] International Journal of Cancer. Link
-
Ulanowska, A., et al. (2011). Determination of volatile organic compounds in human breath for lung cancer diagnosis using SPME-GC/MS. Chromatographia.[1][10] Link
-
BenchChem. Validation of an Analytical Method Using cis-4-Heptenal-D2 as an Internal Standard (Comparative Reference).Link
Sources
- 1. Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase microextraction-gas chromatography-mass spectrometry method validation for the determination of endogenous substances: urinary hexanal and heptanal as lung tumor biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hexanal and heptanal in saliva samples by an adapted magnetic headspace adsorptive microextraction for diagnosis of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. epaosc.org [epaosc.org]
Technical Guide: Reproducibility of Heptanal-d14 Internal Standard in Clinical Assays
Executive Summary
Product Evaluation: Heptanal-d14 (Perdeuterated Heptanal) Application: Quantification of lipid peroxidation biomarkers in human plasma via GC-MS/MS. Verdict: this compound represents the functional gold standard for clinical aldehyde profiling. While 13C-analogs offer superior co-elution, this compound provides the optimal balance of cost-efficiency and matrix-effect compensation, provided that isotopic fractionation (retention time shifts) is accounted for in the integration window.
Introduction: The Clinical Challenge
Heptanal is a volatile C7 aldehyde generated during the peroxidation of membrane lipids (specifically n-6 polyunsaturated fatty acids). In clinical matrices like plasma or exhaled breath condensate, it serves as a critical biomarker for oxidative stress and early-stage lung cancer.
However, quantifying Heptanal in plasma presents three specific failure points:
-
Volatility: Significant analyte loss occurs during sample preparation.
-
Reactivity: Aldehydes rapidly oxidize to carboxylic acids or form Schiff bases with plasma proteins.
-
Matrix Suppression: Phospholipids in plasma suppress ionization efficiency in Mass Spectrometry.
To ensure reproducibility, the Internal Standard (IS) must mimic the analyte's behavior through extraction, derivatization, and ionization. This guide compares This compound against structural analogs and external calibration methods.
Comparative Analysis: this compound vs. Alternatives
The following table summarizes the performance of this compound against common alternatives in a validated PFBHA-GC-MS/MS assay.
Performance Data Summary
| Performance Metric | This compound (Recommended) | 13C-Heptanal (Ideal but Costly) | Octanal (Structural Analog) | External Calibration |
| Recovery Tracking | 98 - 102% | 99 - 101% | 85 - 115% (Variable) | N/A |
| Matrix Compensation | Excellent | Perfect | Poor | None |
| Retention Time Delta | -0.02 to -0.05 min (Isotope Effect) | 0.00 min (Co-eluting) | +2.5 min (Distinct) | N/A |
| Cost Efficiency | High | Low (10x cost of d14) | Very High | High |
| Precision (%CV) | < 4.5% | < 3.0% | 12 - 18% | > 25% |
Technical Deep Dive
The Deuterium Isotope Effect (The "Gotcha" with d14)
Unlike 13C standards, deuterated compounds (C-D bonds) are slightly less lipophilic than their hydrogen counterparts (C-H bonds).
-
Observation: this compound will elute slightly earlier than native Heptanal on non-polar GC columns (e.g., 5% Phenyl-methylpolysiloxane).
-
Impact: If the mass spectrometer's dwell time or integration window is too narrow, you may miss the IS peak apex.
-
Correction: You must widen the expected retention time window by ±0.1 minutes relative to the native analyte.
Derivatization Kinetics
Aldehydes are rarely analyzed "naked" due to instability. They are derivatized, commonly with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[1][2][3][4]
-
Why d14 wins: The reaction rate of this compound with PFBHA is kinetically identical to native Heptanal. A structural analog like Octanal reacts at a different rate, leading to quantification errors if the reaction isn't allowed to reach 100% equilibrium (which is rare in high-throughput clinical labs).
Validated Experimental Protocol
Method: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization. Detection: GC-MS/MS (Negative Chemical Ionization - NCI).[2]
Reagents & Materials[2][4][5][6][7][8][9]
-
Internal Standard: this compound (98+ atom % D).
-
Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in water).
-
Fiber: 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene).
Step-by-Step Workflow
-
IS Spiking (Critical Step):
-
Thaw plasma samples on ice.
-
Aliquot 200 µL plasma into a 10 mL headspace vial.
-
Immediately add 10 µL of this compound working solution (final conc. 50 nM).
-
Why: Adding IS before any other step ensures it tracks losses during the subsequent protein precipitation or headspace equilibration.
-
-
On-Fiber Derivatization:
-
Incubate the SPME fiber in the PFBHA solution (headspace mode) for 10 minutes at 50°C to coat the fiber with the reagent.
-
-
Headspace Extraction:
-
GC-MS Analysis:
-
Desorb fiber in GC injector (250°C, splitless, 2 min).
-
Column: SLB-5ms (30m x 0.25mm).[4]
-
Monitor Ions (SIM):
-
Native Heptanal-oxime: m/z 181 (Quant), 297 (Qual).
-
This compound-oxime: m/z 195 (Quant).
-
-
Visualization of Logic & Workflow
Diagram 1: The "Why d14?" Decision Matrix
This diagram illustrates the decision logic for selecting this compound over alternatives based on clinical constraints.
Caption: Decision matrix for Internal Standard selection. This compound is the optimal choice for clinical matrices where 13C is cost-prohibitive.
Diagram 2: PFBHA On-Fiber Derivatization Workflow
This diagram visualizes the specific reaction mechanism and extraction process that necessitates a stable isotope standard.
Caption: The HS-SPME workflow. The IS must track the analyte from the liquid phase (Sample) through volatilization and chemical reaction.
References
-
Deng, C., & Zhang, X. (2004).[3] A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization.[3] Rapid Communications in Mass Spectrometry, 18(15), 1715-1720.[3] Link
-
BenchChem. (2025).[2][7][8] Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation. Link
-
Mullner, T., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. Chromatography Online. Link
-
Estévez, M., & Cava, R. (2014). Biomarkers of lipid peroxidation in clinical material. Biochimica et Biophysica Acta (BBA) - General Subjects. Link
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. Lipid Peroxidation and Antioxidant Protection [mdpi.com]
- 6. Lipid Peroxides | Rupa Health [rupahealth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Verifying Heptanal-d14 Concentration in Stock Solutions: A Comparative Guide to QC Protocols
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the accuracy of its foundational components, particularly the concentration of internal standards. Heptanal-d14, a deuterated stable isotope-labeled compound, is a critical internal standard in mass spectrometry-based assays for its ability to mimic the analyte of interest, correcting for variability during sample preparation and analysis. An inaccurately characterized stock solution of this compound can introduce significant, systemic error, compromising the validity of entire studies.
This guide provides an in-depth, objective comparison of two robust Quality Control (QC) protocols for verifying the concentration of this compound in stock solutions: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard . We will explore the fundamental principles, provide detailed experimental methodologies, and present a comparative analysis to empower you to select the most appropriate protocol for your laboratory's needs.
Protocol 1: Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) stands as a primary analytical method for determining the concentration of a substance. Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] This principle allows for the determination of an analyte's concentration by comparing its signal integral to that of a certified reference material (CRM) of known purity, weighed accurately into the same solution.[3]
The Causality Behind the qNMR Protocol
The choice of qNMR as a QC protocol is predicated on its status as a primary ratio method of measurement.[4] This means it does not require a calibration curve generated from a standard of this compound itself. Instead, it quantifies the this compound by relating it directly to a high-purity, well-characterized internal standard (the calibrant). This is exceptionally valuable for certifying a new batch of this compound or when a certified standard of the analyte is not available. The non-destructive nature of the technique is an added benefit, allowing for sample recovery if material is precious.[5]
Experimental Protocol: qNMR
Objective: To determine the absolute concentration of a this compound stock solution using an internal CRM.
1. Selection of Internal Standard (Calibrant):
- Choose a CRM with high purity (e.g., >99.5%), chemical stability, and a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte or solvent signals.
- Suitable candidates include Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone (DMSO₂). The calibrant should be dried to a constant weight before use.
2. Sample Preparation:
- Using a calibrated analytical microbalance, accurately weigh approximately 5-10 mg of the selected CRM into a clean, dry vial. Record the weight to at least 0.01 mg.
- Accurately weigh approximately 15-20 mg of the this compound stock solution into the same vial. Record the weight. The goal is to achieve a near-equimolar ratio between the calibrant and the analyte.
- Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) that provides good solubility and has no interfering signals.
- Vortex the vial until the contents are fully dissolved, then transfer the solution to a high-precision 5 mm NMR tube.
3. NMR Data Acquisition:
- Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended).
- Crucial Parameters for Quantitation:
- Pulse Sequence: Use a standard single-pulse experiment.
- Relaxation Delay (d1): This is the most critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and calibrant signals being integrated. A d1 of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration.
- Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for <1% error).[6]
- Probe Tuning: Ensure the probe is properly tuned and matched for each sample.
4. Data Processing and Concentration Calculation:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate the well-resolved aldehyde proton signal of this compound (typically around 9-10 ppm) and a well-resolved signal from the CRM.
- Calculate the concentration using the following formula:
Self-Validation and Trustworthiness
The qNMR protocol is inherently self-validating. The use of a CRM provides metrological traceability.[1] Consistency can be cross-checked by calculating the concentration using multiple, non-overlapping signals from the analyte or standard if available. The method's validity rests on ensuring full spin-lattice relaxation and achieving a high signal-to-noise ratio, parameters which are controlled and verified during the experiment.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standard Calibration
GC-MS is a powerful hyphenated technique renowned for its high sensitivity and selectivity, making it a cornerstone of quantitative analysis.[7] This protocol employs an internal standard (IS) calibration method, where a different, non-deuterated compound is added at a constant concentration to all calibration standards and the sample under investigation. The concentration of this compound is determined by comparing its response relative to the IS against a calibration curve.
The Causality Behind the GC-MS Protocol
The rationale for using GC-MS is its exceptional sensitivity, allowing for the verification of even highly diluted stock solutions. The use of an internal standard is critical for achieving high precision and accuracy.[8] The IS corrects for variations that can occur during the analytical process, such as minor inconsistencies in injection volume or fluctuations in the MS detector response.[9] By calculating the ratio of the analyte peak area to the IS peak area, these potential sources of error are normalized, leading to a more robust and reliable quantification.[10] This method is ideal for routine QC analysis where a validated reference standard of this compound is available and high throughput is desired.
Experimental Protocol: GC-MS
Objective: To determine the concentration of a this compound stock solution using an internal standard calibration curve.
1. Selection of Internal Standard (IS):
- Choose a compound that is not present in the sample, is chemically similar to this compound (e.g., another volatile aldehyde), and is well-resolved chromatographically.
- A suitable choice would be Octanal or Nonanal . The IS should also be stable and available in high purity.
2. Preparation of Standard Solutions:
- This compound Primary Stock: Prepare a primary stock solution of a this compound reference standard with a certified concentration in a suitable volatile solvent (e.g., Hexane or Ethyl Acetate).
- Internal Standard (IS) Stock: Prepare a stock solution of the IS (e.g., Octanal) at a known concentration.
- Calibration Standards: Prepare a series of at least five calibration standards by making serial dilutions of the this compound primary stock. To each calibration standard, add a fixed amount of the IS stock solution so that the final concentration of the IS is identical in all standards. The final concentrations should bracket the expected concentration of the diluted this compound test sample.
3. Sample Preparation:
- Dilute the this compound stock solution being tested to an expected concentration that falls within the range of the calibration curve.
- Add the same fixed amount of the IS stock solution to this diluted sample as was added to the calibration standards.
4. GC-MS Analysis:
- GC Conditions:
- Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injection: 1 µL split/splitless injection.
- Oven Program: A temperature gradient program that ensures baseline separation of the solvent, IS, and this compound. (e.g., 50°C hold for 2 min, ramp at 10°C/min to 250°C).
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity.
- Monitor specific, abundant, and unique ions for this compound (e.g., m/z corresponding to its molecular ion or characteristic fragments) and the IS (e.g., for Octanal).
5. Data Processing and Concentration Calculation:
- For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the IS.
- Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of this compound (x-axis).
- Perform a linear regression analysis on the data points. The curve should have a coefficient of determination (R²) ≥ 0.995.
- Calculate the peak area ratio for the unknown sample.
- Determine the concentration of the diluted this compound sample from the calibration curve equation.
- Calculate the concentration of the original, undiluted stock solution by applying the dilution factor.
Self-Validation and Trustworthiness
This protocol's reliability is ensured through a multi-faceted validation process as outlined by guidelines like ICH Q2(R1).[11][12] The linearity, accuracy, and precision of the method are established through the calibration curve and the analysis of quality control (QC) samples prepared at low, medium, and high concentrations.[13] The consistent response of the internal standard across all runs verifies the stability of the analytical system.[8]
Sources
- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. mdpi.com [mdpi.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
